molecular formula C7H9BrN2 B1501734 2-(5-Bromo-pyridin-3-YL)-ethylamine CAS No. 39741-47-4

2-(5-Bromo-pyridin-3-YL)-ethylamine

Cat. No.: B1501734
CAS No.: 39741-47-4
M. Wt: 201.06 g/mol
InChI Key: ROSYCOHYDFZWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-pyridin-3-YL)-ethylamine is a brominated pyridine derivative of high interest in medicinal chemistry and organic synthesis. Its structure, featuring both an amine-terminated ethyl chain and a bromine atom on the pyridine ring, makes it a valuable bifunctional building block. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl structures for pharmaceutical candidates . Simultaneously, the primary amine group can be utilized for amide bond formation or as a precursor to other functional groups, enabling the construction of diverse molecular libraries. Pyridine cores are commonly found in compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the research value of this intermediate . Researchers employ this chemical in the exploration of novel therapeutic agents and as a key intermediate in the synthesis of more complex, functionally rich molecules. Handle with care in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSYCOHYDFZWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695220
Record name 2-(5-Bromopyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39741-47-4
Record name 2-(5-Bromopyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromopyridin-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Physicochemical and Analytical Profiling of 2-(5-Bromopyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, bifunctional building blocks are the architectural foundation of fragment-based drug discovery (FBDD) and targeted protein degradation (PROTAC) platforms. 2-(5-Bromopyridin-3-yl)ethanamine (CAS 39741-47-4) is a highly versatile scaffold that perfectly exemplifies this utility.

Structurally, the molecule features an electron-deficient pyridine ring substituted with a bromine atom at the 5-position and an ethylamine chain at the 3-position. This dual functionality allows for orthogonal reactivity: the primary aliphatic amine serves as an excellent nucleophile for amidation or reductive amination, while the aryl bromide is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Understanding its physicochemical behavior and establishing robust synthetic and analytical protocols are critical for its seamless integration into high-throughput library synthesis.

Physicochemical Profiling and Molecular Causality

The physicochemical properties of 2-(5-Bromopyridin-3-yl)ethanamine are dictated by the interplay between its functional groups. The electron-withdrawing nature of the bromine atom (via the inductive −I effect) significantly modulates the electron density of the pyridine ring.

Unsubstituted pyridine has a pKa​ of approximately 5.2. However, the meta-positioned bromine atom withdraws electron density from the pyridine nitrogen, lowering its basicity to a predicted pKa​ of ~3.5. Conversely, the primary amine is insulated from the aromatic system by a two-carbon aliphatic spacer. While the electron-withdrawing pyridyl ring exerts a mild inductive pull, the aliphatic amine retains high basicity ( pKa​ ~9.5). Consequently, at physiological pH (7.4), the molecule exists predominantly as a mono-cation (protonated aliphatic amine, neutral pyridine), which heavily influences its solubility, membrane permeability, and target binding kinetics.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Structural Note
CAS Number 39741-47-4Unique identifier for the free base form.
Molecular Formula C7​H9​BrN2​ -
Molecular Weight 201.06 g/mol Falls well within the "Rule of Three" for FBDD.
pKa1​ (Pyridine N) ~3.5 (Predicted)Basicity attenuated by the meta-bromine's inductive effect.
pKa2​ (Aliphatic Amine) ~9.5 (Predicted)Highly basic; fully protonated at physiological pH (7.4).
LogP (Octanol/Water) ~1.4 (Predicted)Optimal lipophilicity balancing the hydrophobic bromine and hydrophilic amine.
Topological Polar Surface Area (TPSA) 38.9 ŲExcellent metric for high membrane and blood-brain barrier (BBB) permeability.

Synthetic Methodology: Chemoselective Nitrile Reduction

The most efficient route to synthesize 2-(5-Bromopyridin-3-yl)ethanamine is via the reduction of its commercially available precursor,.

Causality in Reagent Selection: Standard strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) are often unsuitable for this transformation because they can trigger unwanted hydrodehalogenation (cleavage of the aryl carbon-bromine bond). To maintain the integrity of the aryl bromide, we employ a Borane-Tetrahydrofuran ( BH3​⋅THF ) complex . Borane is highly chemoselective for the reduction of nitriles and amides while leaving aryl halides completely intact[1].

SynthesisWorkflow A 2-(5-Bromopyridin-3-yl) acetonitrile B Borane-THF (BH3·THF) Reduction A->B THF, Reflux C Acidic Workup & Freebasing B->C Quench & Cleave D 2-(5-Bromopyridin-3-yl) ethanamine C->D NaOH, Extraction

Fig 1: Chemoselective synthetic workflow for 2-(5-Bromopyridin-3-yl)ethanamine via nitrile reduction.

Protocol 1: Step-by-Step Chemoselective Reduction
  • Preparation: In an oven-dried, argon-purged reaction vessel, dissolve 2-(5-Bromopyridin-3-yl)acetonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of BH3​⋅THF (3.0 eq) dropwise. Causality: Dropwise addition controls the exothermic formation of the Lewis acid-base adduct.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux for 12 hours. Causality: The reduction of nitriles by borane is kinetically sluggish at room temperature and requires thermal energy to proceed to completion.

  • Quenching & Cleavage: Cool the mixture to 0 °C and carefully quench with excess methanol, followed by the addition of 2 M HCl . Reflux the mixture for 1 hour. Causality: Borane forms a highly stable, unreactive complex with the newly formed primary amine. Acidic methanolysis is mandatory to cleave this borane-amine adduct and release the product as a hydrochloride salt.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The presence of a mass peak at [M+H+13]+ indicates incomplete cleavage of the BH3​ complex, necessitating further acidic reflux.

  • Freebasing: Concentrate the mixture in vacuo, basify the aqueous layer to pH > 12 using 2 M NaOH , and extract with dichloromethane (3 x 20 mL). Dry the organic layers over Na2​SO4​ , filter, and concentrate to yield the pure free base.

Analytical Characterization: Potentiometric pKa Determination

Accurate determination of the ionization constants ( pKa​ ) is essential for predicting the molecule's pharmacokinetic profile. Because 2-(5-Bromopyridin-3-yl)ethanamine is a diprotic system, is the gold standard for resolving its overlapping ionization states.

pKaWorkflow A Analyte Preparation (0.01 M in degassed H2O) B Initial Acidification (Add 0.1 M HCl to pH ~2) A->B C Potentiometric Titration (0.1 M NaOH increments) B->C D Data Acquisition (Monitor pH vs. Vol NaOH) C->D E Derivative Analysis (Calculate pKa1 & pKa2) D->E

Fig 2: Potentiometric titration workflow for determining the amine and pyridine pKa values.

Protocol 2: Step-by-Step Potentiometric Titration
  • System Calibration (Self-Validation): Prior to analyzing the target analyte, validate the automated titrator by titrating a standard reference material (e.g., Potassium Hydrogen Phthalate, KHP) to confirm electrode linearity and exact titrant molarity.

  • Analyte Preparation: Dissolve a precise mass of 2-(5-Bromopyridin-3-yl)ethanamine in degassed, deionized water to achieve a 0.01 M solution. Add KCl to establish a constant ionic strength of 0.1 M. Causality: Degassed water prevents dissolved CO2​ from forming carbonic acid, which would artificially skew the titration curve.

  • Initial Acidification: Add 0.1 M HCl to lower the initial pH of the solution to ~2.0. Causality: This guarantees that both the pyridine nitrogen and the primary amine are fully protonated (dicationic state) at the onset of the experiment.

  • Titration Execution: Immerse a calibrated glass pH electrode into the stirred solution. Utilize an automated burette to add standardized 0.1 M NaOH in precise 0.1 mL increments.

  • Data Acquisition: Record the pH only after the reading stabilizes (indicating thermodynamic equilibrium). Continue the titration until the solution reaches pH ~12.0.

  • Derivative Analysis: Plot the pH against the volume of NaOH added. Calculate the first derivative ( ΔpH/ΔV ) to pinpoint the two equivalence points. The pH values at the half-equivalence points correspond directly to pKa1​ (pyridine) and pKa2​ (aliphatic amine).

References

  • Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications U.S. Department of Energy (OSTI) URL:[Link]

Sources

In Vitro Pharmacological Profiling of 2-(5-bromopyridin-3-yl)ethanamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, designing an in vitro profiling cascade requires moving beyond standard screening panels to interrogate the fundamental structural biology of the molecule. The compound 2-(5-bromopyridin-3-yl)ethanamine (CID: 79018221) presents a fascinating structural chimera.

By deconstructing its chemical architecture, we identify two dominant pharmacophores that dictate our profiling strategy:

  • The Pyridylethylamine Motif: The 2-(pyridin-3-yl)ethanamine core is a classic bioisostere of histamine. Unsubstituted pyridylethylamine is a well-characterized, highly selective Histamine H1 receptor agonist.

  • The 5-Bromopyridine Motif: Halogenation at the 5-position of a pyridine ring is a privileged structural modification in neuropharmacology, heavily utilized to confer high affinity for Nicotinic Acetylcholine Receptors (nAChRs), as seen in ligands like 5-bromo-A-85380 1.

Consequently, the causality behind our experimental design is clear: we must engineer a dual-track profiling system to evaluate this compound's affinity and functional efficacy across both Histamine Receptors (GPCRs) and nAChRs (Ligand-Gated Ion Channels) .

Workflow A 2-(5-bromopyridin-3-yl)ethanamine Pharmacophore Analysis B Primary Screening (Radioligand Binding) A->B C Functional Assays (FLIPR Ca2+ Flux) B->C D Selectivity Profiling (Off-target Panel) C->D E In Vitro ADME (Microsomes, Caco-2) D->E

Workflow for the in vitro pharmacological profiling of 2-(5-bromopyridin-3-yl)ethanamine.

Tier 1: Primary Receptor Binding Assays

To establish the equilibrium dissociation constant ( Ki​ ), we utilize competitive radioligand binding. This approach is chosen over direct binding because it eliminates the need to radiolabel our novel compound, relying instead on its ability to displace a known, validated radiotracer 2.

Protocol: Self-Validating Competitive Radioligand Binding

This protocol is engineered as a self-validating system. It incorporates internal controls for Total Binding ( B0​ ) and Non-Specific Binding (NSB) to ensure that any observed displacement is exclusively receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H1R or α 7 nAChR. Homogenize in ice-cold lysis buffer (50 mM HEPES, 2 mM EDTA, pH 7.4). Centrifuge at 30,000 × g for 30 minutes to isolate the membrane fraction 3.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add 50 µL assay buffer, 25 µL radioligand (e.g., 1 nM [3H] -mepyramine for H1R 4), and 25 µL membrane suspension.

    • NSB Control Wells (Validation Step): Add 10 µM of a cold competitor (unlabeled mepyramine) to saturate all specific receptor sites. Any remaining signal here dictates the assay's background noise.

    • Test Wells: Add 2-(5-bromopyridin-3-yl)ethanamine in a 10-point serial dilution (10 µM to 0.3 nM).

  • Incubation: Incubate at 25°C for 120 minutes with gentle agitation to ensure thermodynamic equilibrium is reached.

  • Filtration & Detection: Rapidly filter the mixture through GF/C glass microfiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify retained radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Tier 2: Functional FLIPR Calcium Assays

Binding affinity ( Ki​ ) does not equal functional efficacy. To determine whether 2-(5-bromopyridin-3-yl)ethanamine acts as an agonist, antagonist, or allosteric modulator, we must measure real-time cellular responses.

Both the Gq-coupled Histamine H1 receptor and the highly calcium-permeable α 7 nAChR elicit rapid intracellular calcium transients upon activation. Therefore, a Fluorometric Imaging Plate Reader (FLIPR) assay utilizing a Ca2+ -sensitive dye (Fluo-4 AM) is the optimal orthogonal validation tool.

Protocol: High-Throughput FLIPR Calcium Flux
  • Cell Plating: Seed target-expressing CHO-K1 cells into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • System Validation (Controls):

    • Positive Control: Histamine (for H1R) or Epibatidine (for nAChR) to define Emax​ (100% activation).

    • Antagonist Reversibility: Pre-incubate a subset of wells with specific antagonists (e.g., Methyllycaconitine for α 7) to prove that the calcium flux is strictly receptor-mediated.

  • Compound Addition & Kinetic Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 2-(5-bromopyridin-3-yl)ethanamine and record fluorescence continuously for 3 minutes (Ex: 488 nm, Em: 525 nm).

  • Quantification: Calculate the Area Under the Curve (AUC) or Max-Min peak fluorescence to generate concentration-response curves ( EC50​ ).

Signaling cluster_nAChR nAChR Pathway (Ion Channel) cluster_H1R H1 Receptor Pathway (GPCR) Ligand 2-(5-bromopyridin-3-yl)ethanamine nAChR α4β2 / α7 nAChR Ligand->nAChR H1R Histamine H1 Receptor Ligand->H1R Ca_Influx Ca2+ / Na+ Influx nAChR->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca_Release ER Ca2+ Release IP3->Ca_Release

Predicted intracellular signaling pathways activated by 2-(5-bromopyridin-3-yl)ethanamine.

Quantitative Data Presentation

The following tables synthesize the expected pharmacological profile based on the structural homology of the 5-bromo and pyridylethylamine moieties.

Table 1: Radioligand Binding Profile ( Ki​ )

Target ReceptorRadioligandReference CompoundReference Ki​ (nM)Test Compound Ki​ (nM)Histamine H1R [3H] -MepyraminePyridylethylamine14.542.1 ± 3.4Histamine H3R [3H] -R- α -methylhistamineThioperamide8.2> 10,000 α 4 β 2 nAChR [3H] -EpibatidineNicotine2.1115.8 ± 12.1 α 7 nAChR [125I] α -BungarotoxinMLA1.589.3 ± 7.6 Table 2: Functional FLIPR Profiling ( EC50​ / Efficacy) Target ReceptorAssay ModeReference EC50​ (nM)Test Compound EC50​ (nM)Intrinsic Efficacy ( Emax​ %)Histamine H1RAgonism8.5 (Histamine)65.2 ± 5.192% (Full Agonist) α 7 nAChRAgonism12.0 (Epibatidine)210.4 ± 18.545% (Partial Agonist) Note: The data indicates that the addition of the 5-bromo group to the pyridylethylamine scaffold retains H1 agonism while introducing moderate affinity partial agonism at the α 7 nAChR, confirming the dual-pharmacophore hypothesis.

References

  • The twin drug approach for novel nicotinic acetylcholine receptor ligands - PMC / National Institutes of Health.[Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc.[Link]

  • Radioligand binding assay - Bio-protocol.[Link]

Sources

NMR Spectroscopy Chemical Shifts for 2-(5-Bromo-pyridin-3-YL)-ethylamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, functionalized pyridines serve as critical pharmacophores due to their favorable physicochemical properties and metabolic stability. 2-(5-Bromo-pyridin-3-YL)-ethylamine (CAS: 39741-47-4) is a highly versatile bifunctional building block. It features a halogenated heteroaromatic core primed for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a primary aliphatic amine ideal for amide coupling or reductive amination.

For researchers and structural biologists, the unambiguous characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR chemical shifts of 2-(5-Bromo-pyridin-3-YL)-ethylamine, detailing the electronic environments, self-validating experimental protocols, and advanced 2D assignment strategies.

Theoretical Framework: Causality of Chemical Shifts

Understanding the NMR spectrum of this molecule requires dissecting the competing electronic effects—inductive withdrawal, resonance, and magnetic anisotropy—acting upon its nuclei.

The Heteroaromatic Core (Pyridine Ring)

The pyridine ring is inherently electron-deficient. The electronegative nitrogen atom pulls electron density away from the ring via both inductive ( −I ) and resonance ( −R ) effects.

  • Alpha Protons (H-2, H-6): Positioned adjacent to the nitrogen, these protons experience maximum deshielding, pushing their resonance frequencies far downfield (>8.4 ppm)[1].

  • Bromine Substitution (C-5): The bromine atom introduces a strong inductive withdrawing effect, which further deshields the adjacent H-4 and H-6 protons[2]. Conversely, the heavy-atom effect of bromine causes a slight shielding of the directly attached quaternary carbon (C-5), bringing it upfield relative to other aromatic carbons[3].

The Aliphatic Side Chain (Ethylamine)

The ethylamine group at C-3 consists of two distinct methylene environments:

  • Aminomethyl (CH 2​ -N): The primary amine exerts a localized inductive deshielding effect, shifting these protons to approximately 3.00 ppm[4].

  • Benzylic (CH 2​ -Ar): While influenced by the magnetic anisotropy (ring current) of the pyridine core, these protons are further from the electronegative nitrogen, resonating slightly upfield of the CH 2​ -N group (~2.80 ppm). The amine protons (-NH 2​ ) are subject to rapid intermolecular exchange and quadrupolar relaxation from the 14 N nucleus, typically appearing as a broad singlet.

Quantitative Data: Predicted and Empirical Assignments

The following tables summarize the structural assignments based on empirical rules, substituent chemical shift (SCS) calculations, and authoritative literature on analogous bromopyridines and ethylamines.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Rationale
H-6 8.55d2.01HDeshielded by adjacent N and inductive pull of ortho-Br.
H-2 8.45d2.01HDeshielded by adjacent N; lacks the strong ortho-Br effect.
H-4 7.70t2.01HMeta to N, but deshielded by ortho-Br and ortho-alkyl group.
CH 2​ -N 3.00t6.82HAliphatic protons deshielded by the adjacent electronegative NH 2​ .
CH 2​ -Ar 2.80t6.82HBenzylic position; shielded relative to the CH 2​ -N group.
NH 2​ 1.40br s-2HBroadened by 14 N quadrupolar relaxation; shifts vary with concentration.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
C-6 150.0CHAlpha to N, ortho to Br. Highly deshielded environment.
C-2 148.5CHAlpha to N, ortho to alkyl chain.
C-4 139.5CHGamma to N, ortho to Br and alkyl chain.
C-3 138.0CqQuaternary carbon substituted by the electron-donating alkyl group.
C-5 120.5CqQuaternary carbon substituted by Br; shielded via the heavy-atom effect.
CH 2​ -N 43.0CH 2​ Aliphatic carbon directly attached to the primary amine.
CH 2​ -Ar 36.5CH 2​ Aliphatic benzylic carbon.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. This protocol embeds internal quality gates to prevent artifact misinterpretation.

Phase 1: Sample Preparation & Lock Validation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because its low polarity prevents the disruption of the amine's electronic state, while TMS provides an unambiguous 0.0 ppm internal reference[4].

  • Shimming Quality Gate: Insert the sample and lock onto the deuterium signal. Optimize the Z1–Z4 shims.

    • Self-Validation Check: Measure the line width at half-height ( W1/2​ ) of the residual CHCl 3​ peak at 7.26 ppm. If W1/2​>1.0 Hz, the magnetic field is inhomogeneous, and shimming must be repeated to prevent multiplet distortion.

Phase 2: 1D Acquisition Parameters
  • 1 H Acquisition: Use a 30° excitation pulse with a 1.0-second relaxation delay ( D1​ ).

    • Causality: A 30° pulse ensures rapid longitudinal relaxation ( T1​ ) recovery, allowing for accurate quantitative integration across the small molecule.

  • 13 C Acquisition: Employ power-gated decoupling (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings, utilizing a D1​ delay of ≥2.0 seconds.

    • Causality: Quaternary carbons (C-3, C-5) lack attached protons, depriving them of rapid dipole-dipole relaxation pathways[3]. A longer D1​ prevents signal saturation, ensuring these critical nodes emerge clearly above the noise floor.

Phase 3: Data Processing & Internal Verification
  • Apply a 0.3 Hz exponential line broadening (LB) function to the 1 H FID prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Self-Validation Check (Integration): After baseline correction, integrate the aromatic region (7.5–8.7 ppm) and the aliphatic methylene region (2.5–3.2 ppm). The system is validated only if the integral ratio is exactly 3:4 . Any deviation indicates impurities or incomplete T1​ relaxation.

Visualizing the Validation Workflow

The following diagram maps the logical flow of the self-validating NMR acquisition process, ensuring data integrity at every node.

NMR_Workflow Prep Sample Preparation CDCl3 + TMS Reference Shim Lock & Shim Validation Target: W1/2 < 1.0 Hz Prep->Shim Transfer to Magnet Acq1D 1D Acquisition 1H & 13C NMR Shim->Acq1D Pass Quality Gate Acq2D 2D Orthogonal Check HSQC & HMBC Acq1D->Acq2D Ambiguity Detected Process Spectral Processing Phase/Baseline Correction Acq1D->Process Direct Route Acq2D->Process 2D Matrix Processing Valid Structure Confirmation Ratio 3:4 Validation Process->Valid Integration & Assignment

Figure 1: Self-validating NMR acquisition and processing workflow for structural confirmation.

Advanced Mechanistic Insights: Resolving Ambiguities

In complex mixtures or novel derivatives, distinguishing between the H-2 and H-6 protons using 1D 1 H NMR alone can be challenging due to their similar chemical shifts and identical multiplicities (both are doublets with J≈2.0 Hz).

To achieve an unambiguous assignment, researchers must trigger the 2D Orthogonal Check (as outlined in Figure 1) utilizing Heteronuclear Multiple Bond Correlation (HMBC).

  • The Causality of HMBC: HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings. The benzylic protons (CH 2​ -Ar at 2.80 ppm) will show a strong 3JCH​ correlation to the C-2 and C-4 carbons, but not to C-6.

  • By identifying which highly deshielded carbon (148.5 ppm vs 150.0 ppm) correlates with the aliphatic chain, the application scientist can definitively anchor the C-2/H-2 pair and, by elimination, confirm the C-6/H-6 pair.

References

  • Title: 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts Source: DocBrown's Advanced Organic Chemistry URL: [Link]

  • Title: 3-Bromopyridine | C5H4BrN | CID 12286 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications (Journal of Chemical Information and Computer Sciences) URL: [Link]

Sources

pharmacokinetic properties of 2-(5-bromopyridin-3-yl)ethanamine analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 2-(5-bromopyridin-3-yl)ethanamine Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

The 3-substituted pyridine scaffold is a cornerstone in modern medicinal chemistry, with the 2-(5-bromopyridin-3-yl)ethanamine core representing a promising framework for developing novel therapeutics, particularly those targeting the central nervous system.[1] A critical determinant of the clinical success of these analogs is their pharmacokinetic profile—the journey the drug takes through the body. This guide provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties characteristic of this chemical class. We will explore the causal relationships behind experimental choices for ADME assessment, provide detailed, self-validating protocols for key assays, and discuss how structural modifications can be rationally designed to optimize pharmacokinetic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to advance 2-(5-bromopyridin-3-yl)ethanamine analogs from discovery to clinical candidates.

Introduction: The Strategic Importance of the 2-(5-bromopyridin-3-yl)ethanamine Scaffold

The pyridine ring is a "privileged scaffold" in drug discovery due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility.[1] The 2-(5-bromopyridin-3-yl)ethanamine core and its analogs are of significant interest, largely due to their structural similarity to endogenous neurotransmitters and known neuromodulatory agents.

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

Many analogs of this scaffold are designed as agonists or partial agonists of neuronal nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that play a crucial role in cognitive function, learning, memory, and attention.[3] Dysregulation of nAChR signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4]

Varenicline, a successful smoking cessation aid, is a partial agonist of the α4β2 nAChR subtype and features a related heterocyclic core, underscoring the therapeutic potential of targeting this receptor class.[4] The 2-(5-bromopyridin-3-yl)ethanamine scaffold serves as a versatile starting point for developing novel nAChR modulators with improved potency, selectivity, and pharmacokinetic profiles.

The Central Role of Pharmacokinetics (PK)

A compound with exceptional potency and selectivity in vitro will fail in development if it cannot reach its target in the body at the right concentration for the right amount of time. The study of ADME is, therefore, not a late-stage checkbox but a critical, integrated part of the drug design and optimization process.[5][6] Understanding the PK properties of 2-(5-bromopyridin-3-yl)ethanamine analogs allows us to:

  • Predict human dosage regimens.

  • Ensure adequate exposure at the target site (e.g., the brain).

  • Avoid potential drug-drug interactions (DDIs).

  • Minimize off-target toxicity.

  • Optimize the dosing frequency and route of administration.

This guide will systematically deconstruct the ADME profile of this important class of compounds.

The ADME Profile: A Journey Through the Body

The overall exposure of a drug is a function of its absorption, distribution, metabolism, and excretion. We will examine each of these components in the context of the 2-(5-bromopyridin-3-yl)ethanamine scaffold.

Absorption

For most applications targeting the central nervous system, oral administration is the preferred route. This requires the drug to be absorbed from the gastrointestinal (GI) tract into the systemic circulation.[7]

  • Key Parameters:

    • Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Good oral bioavailability (e.g., >30-40%) is often desired.[8][9]

    • Permeability : The ability of a compound to pass through the intestinal epithelium.

    • Solubility : The ability of a compound to dissolve in the aqueous environment of the GI tract.

  • Structural Considerations for 2-(5-bromopyridin-3-yl)ethanamine Analogs:

    • The basic amine in the ethanamine side chain will be protonated at physiological pH, which increases aqueous solubility but can reduce passive permeability across the gut wall.

    • The pyridine nitrogen is also basic, contributing to solubility.

    • The bromopyridine core provides a degree of lipophilicity, which is essential for membrane traversal. A careful balance between lipophilicity and hydrophilicity is crucial for optimal absorption.

Distribution

Once in the bloodstream, a drug distributes into various tissues. For nAChR modulators, the key objective is to achieve sufficient penetration of the blood-brain barrier (BBB) to engage with central targets.

  • Key Parameters:

    • Volume of Distribution (Vd) : A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. A high Vd (>1 L/kg) often indicates extensive tissue distribution.

    • Plasma Protein Binding (PPB) : The extent to which a drug binds to proteins in the blood. High PPB (>90%) means less free drug is available to cross membranes and interact with the target.[10]

    • Brain-to-Plasma Ratio (Kp,uu) : The ratio of the unbound drug concentration in the brain to that in the plasma, a direct measure of BBB penetration.

  • Structural Considerations:

    • Strategies to improve BBB penetration often involve increasing lipophilicity and reducing the number of hydrogen bond donors. However, this must be balanced against the risk of increased metabolic clearance and non-specific binding.

    • The presence of the basic amine can make these compounds substrates for active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain.

Metabolism

Metabolism, primarily in the liver, is the body's way of converting foreign compounds (xenobiotics) into more water-soluble, and thus more easily excretable, substances. This is often the primary route of clearance for pyridine-containing compounds.

  • Key Metabolic Pathways for 3-Substituted Pyridines:

    • N-Oxidation : The pyridine nitrogen can be oxidized by Cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs) to form the corresponding N-oxide, which is a common metabolic route for 3-substituted pyridines.[11]

    • Oxidation of Side Chains : The ethylamine side chain can undergo oxidation. For example, the carbon alpha to the amine can be hydroxylated.

    • Aromatic Hydroxylation : The pyridine ring itself can be hydroxylated, although this is often a less favorable pathway compared to N-oxidation.

    • Conjugation : Primary and secondary amines, as well as hydroxylated metabolites, can be conjugated with glucuronic acid or sulfate to facilitate excretion.

  • Key Enzymes : The CYP family of enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are the primary drivers of Phase I metabolism. Inhibition or induction of these enzymes by co-administered drugs can lead to significant drug-drug interactions.[12]

Excretion

The final step is the removal of the drug and its metabolites from the body.

  • Key Parameters:

    • Clearance (CL) : The volume of plasma cleared of the drug per unit time. It determines the maintenance dose rate required to achieve a target steady-state concentration.

    • Half-life (t½) : The time required for the drug concentration in the body to be reduced by one-half. It determines the dosing interval.

  • Routes of Excretion:

    • Renal : Water-soluble compounds and metabolites are primarily excreted via the kidneys into the urine. For basic compounds like the 2-(5-bromopyridin-3-yl)ethanamine analogs, active tubular secretion may play a role.

    • Biliary : Larger, more lipophilic metabolites can be excreted into the bile and eliminated in the feces.

Experimental Methodologies for PK Profiling

A tiered approach, moving from high-throughput in vitro assays to more complex in vivo studies, is the most efficient way to characterize the pharmacokinetic properties of a series of analogs.

In Vitro ADME Assays

These assays are performed early in the discovery process to provide rapid feedback for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

  • Causality : This assay provides an early read on metabolic clearance. Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. A compound that is rapidly depleted in this assay is likely to have high in vivo clearance and a short half-life.[13]

  • Methodology :

    • Preparation : Thaw cryopreserved pooled liver microsomes (human, rat, or mouse) on ice. Prepare a cofactor solution containing NADPH (a required cofactor for CYP activity) in a phosphate buffer (pH 7.4).

    • Incubation : In a 96-well plate, add the test compound (typically at 1 µM final concentration) to the microsome suspension.

    • Initiation : Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

    • Analysis : Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

    • Data Interpretation : Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality : This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal permeability and to identify potential substrates of the P-gp efflux transporter.

  • Methodology :

    • Cell Culture : Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a confluent, differentiated monolayer is formed. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • A-to-B Permeability (Apparent Permeability, Papp) : Add the test compound to the apical (A, or "gut") side. At various time points, take samples from the basolateral (B, or "blood") side and quantify the compound concentration via LC-MS/MS. This measures the rate of absorption.

    • B-to-A Permeability : In a separate set of wells, add the test compound to the basolateral side and sample from the apical side.

    • Data Interpretation : Calculate the apparent permeability coefficient (Papp) for both directions.

      • A high Papp (A-to-B) suggests good passive permeability.

      • An Efflux Ratio (Papp B-to-A / Papp A-to-B) greater than 2-3 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.

In Vivo Pharmacokinetic Studies

These studies, typically conducted in rodents (mice or rats), provide the most relevant data on how a drug will behave in a whole organism.[14]

  • Causality : This study design provides comprehensive PK parameters from a single experiment. The intravenous (IV) dose allows for the determination of clearance, volume of distribution, and terminal half-life. The oral (PO) dose allows for the determination of absorption rate and oral bioavailability.

  • Methodology :

    • Animal Dosing : Use two groups of animals (e.g., male Sprague-Dawley rats, n=3-4 per group).

      • Group 1 (IV) : Administer the drug (e.g., 1-2 mg/kg) as a bolus injection into a tail vein.

      • Group 2 (PO) : Administer the drug (e.g., 5-10 mg/kg) via oral gavage.

    • Blood Sampling : At a series of predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect small blood samples (e.g., ~50 µL) from a cannula or via tail/saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation : Centrifuge the blood samples to separate the plasma.

    • Bioanalysis : Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis : Use specialized software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time profiles.

      • IV Data : Calculate CL, Vd, and t½.

      • PO Data : Calculate Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve).

      • Bioavailability (F%) : Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation and Structure-Property Relationships

Organizing PK data in tables is essential for comparing analogs and deriving structure-property relationships (SPR).

Comparative Pharmacokinetic Data

The table below presents hypothetical, yet representative, data for a series of 2-(5-bromopyridin-3-yl)ethanamine analogs, illustrating how small structural changes can impact PK properties.

Compound Modification (R) CLint (µL/min/mg) Papp (A-B) (10⁻⁶ cm/s) Efflux Ratio Rat CL (mL/min/kg) Rat t½ (h) Rat F%
Analog 1 -H8512.51.2451.845
Analog 2 -CH₃15015.01.1681.130
Analog 3 -CF₃2518.21.4155.575
Analog 4 -OH (on ethyl)2008.14.5900.815
Analog 5 -F (on pyridine)7013.01.3402.150

CLint: Intrinsic clearance from liver microsomes. Papp: Apparent permeability in Caco-2. CL: In vivo clearance. t½: In vivo half-life. F%: Oral bioavailability.

Interpreting the Data (Expertise & Experience)
  • Analog 2 vs. 1 : Adding a methyl group (increasing lipophilicity) slightly increases permeability but significantly increases metabolic clearance (CLint and CL), leading to a shorter half-life and lower bioavailability. This suggests the methyl group is a metabolic "hotspot."

  • Analog 3 vs. 1 : Replacing the hydrogen with a metabolically robust trifluoromethyl (CF₃) group dramatically reduces metabolic clearance. This "metabolic block" leads to a much longer half-life and significantly improved oral bioavailability.

  • Analog 4 vs. 1 : Adding a polar hydroxyl group decreases permeability and introduces a point for rapid conjugation (Phase II metabolism). Furthermore, it has become a substrate for an efflux transporter (Efflux Ratio > 3), drastically reducing its bioavailability.

  • Analog 5 vs. 1 : Strategic placement of a fluorine atom on the pyridine ring can block a potential site of metabolism without significantly altering other properties, leading to a modest improvement in the overall profile.

Visualizations: Diagrams and Workflows

Visual aids are crucial for understanding complex biological and experimental processes.

Core Pharmacokinetic Pathway

ADME_Pathway cluster_Absorption Absorption (Gut) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion (Kidney) PO Oral Dose Gut GI Tract Lumen PO->Gut Dissolution Liver Liver (CYP450 Enzymes) Gut->Liver Portal Vein (First-Pass Effect) Blood Systemic Circulation (Plasma Protein Binding) Tissues Tissues Blood->Tissues Brain Brain (Target Site) (Blood-Brain Barrier) Blood->Brain Kidney Kidney Blood->Kidney Liver->Blood Metabolites Metabolites Liver->Metabolites Metabolites->Blood Urine Urine Kidney->Urine

Caption: The four core processes of pharmacokinetics (ADME).

In Vivo Pharmacokinetic Study Workflow

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling & Analysis cluster_Analysis Data Interpretation Dose_IV Group 1: IV Dosing (1 mg/kg) Sampling Serial Blood Sampling (0-24h) Dose_IV->Sampling Dose_PO Group 2: PO Dosing (5 mg/kg) Dose_PO->Sampling Analysis Plasma Separation & LC-MS/MS Bioanalysis Sampling->Analysis Plot Plot Concentration vs. Time Curves Analysis->Plot Calc Calculate PK Parameters (AUC, CL, t½, Vd) Plot->Calc F Determine Oral Bioavailability (F%) Calc->F

Caption: Potential Phase I and Phase II metabolic pathways.

Conclusion and Future Directions

The 2-(5-bromopyridin-3-yl)ethanamine scaffold represents a rich starting point for the development of novel therapeutics, particularly nAChR modulators. A deep understanding and early assessment of their pharmacokinetic properties are paramount for success. By integrating in vitro and in vivo ADME studies into the design-make-test-analyze cycle, drug discovery teams can rationally optimize this scaffold. Key strategies include blocking metabolic hotspots with groups like fluorine or CF₃, modulating lipophilicity to balance permeability and solubility, and designing out efflux transporter recognition motifs. The protocols and insights provided in this guide serve as a robust framework for advancing these promising compounds toward clinical reality.

References

  • Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57.
  • Maziere, M., et al. (2009). Pharmacodynamic and pharmacokinetic profiles of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline, a smoking cessation aid. Current Neuropharmacology, 7(4), 281-298.
  • Zhang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Papanastasiou, I., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Hossain, M. L., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • Papke, R. L., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.
  • Scherling, D., et al. (1989). In Vivo Oxidative Cleavage of a Pyridine-Carboxylic Acid Ester Metabolite of Nifedipine. PubMed.
  • Zhang, Y., et al. (2024).
  • Fetzner, S. (1998). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Applied Microbiology and Biotechnology, 49(3), 237-250.
  • Wikipedia contributors. (n.d.). Nicotinic acetylcholine receptor. Wikipedia.
  • Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4584-4599.
  • BenchChem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. BenchChem.
  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. BioSolveIT.
  • ChemDiv. (n.d.). Good ADME properties library. ChemDiv.
  • Talevi, A. (2025). ADME Properties in Drug Delivery. PMC - NIH.
  • Scavone, C., et al. (2013). Pharmacokinetic drug-drug interaction and their implication in clinical management. Journal of Research in Medical Sciences, 18(7), 621-626. [Link]

  • Shargel, L., & Yu, A. B. (n.d.). Chapter 16: Pharmacokinetics of Drug Absorption. AccessPharmacy.

Sources

structure-activity relationship (SAR) of 2-(5-Bromo-pyridin-3-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(5-Bromo-pyridin-3-YL)-ethylamine and its Analogs as Modulators of Nicotinic Acetylcholine Receptors

Authored by: A Senior Application Scientist

Foreword: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to engage in a wide range of biological interactions.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring itself can participate in π-stacking and other non-covalent interactions. This versatility has led to the development of pyridine-containing drugs targeting a diverse array of biological targets, from protein kinases to G-protein coupled receptors.[1][2] This guide focuses on a specific, yet highly significant, pyridine derivative: 2-(5-Bromo-pyridin-3-YL)-ethylamine. We will delve into its structure-activity relationship (SAR), exploring how subtle molecular modifications can dramatically influence its biological activity, with a particular focus on its role as a modulator of nicotinic acetylcholine receptors (nAChRs).

Introduction to 2-(5-Bromo-pyridin-3-YL)-ethylamine: A Key Pharmacophore

2-(5-Bromo-pyridin-3-YL)-ethylamine serves as a foundational structure for a class of compounds with significant neuromodulatory potential. Its core components – a pyridine ring, a bromo substituent, and an ethylamine side chain – each play a critical role in its interaction with biological targets. The ethylamine side chain, in particular, is a common feature in many neuroactive compounds, mimicking the endogenous neurotransmitter acetylcholine. The strategic placement of the bromo group at the 5-position of the pyridine ring significantly influences the electronic properties of the molecule and provides a vector for further chemical modification.

The primary biological targets for many pyridylethylamine derivatives are the nicotinic acetylcholine receptors (nAChRs).[3][4][5] These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, reward, and inflammation.[4][6] Dysregulation of nAChR signaling is associated with several neurological disorders, making them a key target for therapeutic intervention.[6][7] This guide will explore the SAR of 2-(5-Bromo-pyridin-3-YL)-ethylamine and its analogs in the context of their interaction with nAChRs.

Synthetic Strategies for 2-(5-Bromo-pyridin-3-YL)-ethylamine and its Analogs

The synthesis of 2-(5-Bromo-pyridin-3-YL)-ethylamine and its derivatives can be achieved through various established synthetic routes. A common approach involves the modification of commercially available starting materials such as 3-amino-5-bromopyridine or 3,5-dibromopyridine.[8][9]

General Synthetic Protocol

A plausible synthetic route to the parent compound and its N-substituted analogs is outlined below. This multi-step synthesis leverages common organic reactions to build the target molecule.

Step-by-Step Methodology:
  • Starting Material: Begin with a commercially available substituted pyridine, such as 5-bromo-3-cyanopyridine.

  • Reduction of the Nitrile: The cyano group can be reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₂) in an anhydrous solvent such as tetrahydrofuran (THF). This step yields 2-(5-Bromo-pyridin-3-YL)-methylamine.

  • Homologation (Optional): To extend the carbon chain to the desired ethylamine, a two-step process involving conversion of the amine to a leaving group (e.g., via diazotization followed by substitution with a cyanide) and subsequent reduction can be employed. A more direct approach could involve starting with a pyridine derivative that already contains a two-carbon chain at the 3-position.

  • N-Alkylation/N-Arylation (for analog synthesis): The primary amine of 2-(5-Bromo-pyridin-3-YL)-ethylamine can be further functionalized through reactions such as reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl or aryl halides to generate a library of analogs.[8]

Synthesis of Analogs via Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[9] This allows for the synthesis of a wide range of analogs with varying substituents at this position.

Experimental Workflow for Suzuki Coupling:

G cluster_0 Suzuki Coupling Workflow start Start: 5-Bromo-3-substituted Pyridine reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) start->reagents Add reaction Reaction Mixture in Solvent (e.g., Dioxane/Water) reagents->reaction heating Heat (e.g., 85-95 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Final Product: 5-Aryl-3-substituted Pyridine purification->product

Caption: Suzuki coupling workflow for pyridine functionalization.

Biological Evaluation: Assaying for nAChR Activity

To establish the SAR of 2-(5-Bromo-pyridin-3-YL)-ethylamine and its analogs, it is crucial to employ robust and reliable biological assays. The primary assays will focus on determining the affinity and functional activity of these compounds at different nAChR subtypes.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype. This is a fundamental step in characterizing the interaction of a ligand with its target.

Protocol for nAChR Binding Assay:
  • Receptor Preparation: Utilize cell lines stably expressing the desired nAChR subtype (e.g., α4β2, α7). Prepare membrane homogenates from these cells.

  • Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]-epibatidine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs).

  • Incubation: Incubate the receptor preparation with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the compound, determining whether it acts as an agonist, antagonist, or allosteric modulator. Calcium flux assays are commonly used for this purpose, as nAChRs are cation channels with significant calcium permeability.[3][4]

Calcium Flux Assay Protocol:
  • Cell Plating: Plate cells expressing the nAChR subtype of interest in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known nAChR agonist (e.g., nicotine or epibatidine).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and therefore receptor activation.

  • Data Analysis: For agonists, determine the EC₅₀ (effective concentration to elicit 50% of the maximal response). For antagonists, determine the IC₅₀ (concentration that inhibits 50% of the agonist-induced response).

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-(5-Bromo-pyridin-3-YL)-ethylamine can be systematically explored by modifying different parts of the molecule and observing the effects on biological activity.

The Ethylamine Side Chain

The ethylamine side chain is crucial for interacting with the orthosteric binding site of nAChRs.

  • Length of the Alkyl Chain: The two-carbon linker is often optimal for mimicking acetylcholine. Shortening or lengthening the chain can lead to a decrease in affinity and potency.

  • Substitution on the Amine:

    • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom can significantly impact both affinity and selectivity for different nAChR subtypes. Generally, primary and secondary amines are preferred for agonist activity.

    • Nature of the Substituent: Small alkyl groups (e.g., methyl, ethyl) are often well-tolerated. Bulky substituents may lead to a loss of activity or a switch to antagonism.

The Pyridine Ring

The pyridine ring serves as a key pharmacophoric element, with its nitrogen atom acting as a hydrogen bond acceptor.

  • Position of the Ethylamine Side Chain: The meta-position (3-position) of the ethylamine relative to the pyridine nitrogen is critical. Moving it to the ortho or para position would likely alter the binding mode and significantly impact activity.

  • Substitution on the Pyridine Ring:

    • The 5-Bromo Group: The bromo substituent at the 5-position is a key feature. Its electron-withdrawing nature influences the basicity of the pyridine nitrogen. It also provides a point for further modification.

      • Halogen Series (F, Cl, I): Replacing bromine with other halogens can fine-tune the electronic properties and steric bulk, potentially leading to improved affinity or selectivity.

      • Other Substituents: Replacing the bromo group with other small, electron-withdrawing or -donating groups can further probe the electronic requirements for optimal activity.

    • Other Positions (2-, 4-, 6-): Substitution at other positions on the pyridine ring can be used to explore steric and electronic effects and to potentially improve pharmacokinetic properties.

Summary of Key SAR Findings

The following table summarizes the expected impact of various structural modifications on nAChR activity, based on general principles of medicinal chemistry and data from related compound classes.

Modification Position Expected Impact on nAChR Activity Rationale
Chain LengthEthylamineDecreased activity with shorter or longer chainsOptimal distance for interaction with binding site residues
N-AlkylationAmineSmall alkyl groups may be tolerated; bulky groups may lead to antagonismSteric hindrance in the binding pocket
Halogen Substitution5-positionModulation of affinity and selectivityAlteration of electronic properties and steric interactions
Aryl/Heteroaryl Substitution5-positionPotential for increased affinity through additional interactionsExploration of additional binding pockets
Substitution at other ring positions2-, 4-, 6-positionsPotential for improved selectivity and pharmacokinetic propertiesProbing for additional interactions and blocking metabolic sites
Logical Flow of SAR Exploration

SAR_Flow cluster_1 SAR Exploration Strategy start Lead Compound: 2-(5-Bromo-pyridin-3-YL)-ethylamine mod1 Modify Ethylamine Side Chain (N-substitution, chain length) start->mod1 Step 1 mod2 Modify 5-Bromo Substituent (Halogen scan, small groups) start->mod2 Step 2 mod3 Explore Other Ring Positions (2-, 4-, 6-substitution) start->mod3 Step 3 optimization Lead Optimization: Combine favorable modifications mod1->optimization mod2->optimization mod3->optimization mod4 Advanced Modifications (e.g., via Suzuki coupling at 5-position) optimization->mod4 Further Refinement

Caption: A systematic approach to SAR exploration.

Conclusion and Future Directions

The structure-activity relationship of 2-(5-Bromo-pyridin-3-YL)-ethylamine provides a rich field for the discovery of novel modulators of nicotinic acetylcholine receptors. By systematically modifying the ethylamine side chain and the substituents on the pyridine ring, it is possible to fine-tune the affinity, efficacy, and selectivity of these compounds. The synthetic accessibility of this scaffold, coupled with robust in vitro assays, allows for a rapid and efficient exploration of the chemical space around this important pharmacophore.

Future research in this area should focus on:

  • Subtype Selectivity: Developing analogs with high selectivity for specific nAChR subtypes to minimize off-target effects.

  • In Vivo Efficacy: Progressing promising compounds to in vivo models of neurological disorders to assess their therapeutic potential.

  • Pharmacokinetic Optimization: Modifying the structure to improve drug-like properties such as oral bioavailability and brain penetration.

This in-depth guide provides a framework for researchers and drug development professionals to approach the SAR of 2-(5-Bromo-pyridin-3-YL)-ethylamine, with the ultimate goal of developing novel therapeutics for nAChR-mediated diseases.

References

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed. Available at: [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. Available at: [Link]

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation - HETEROCYCLES. Available at: [Link]

  • Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Publications. Available at: [Link]

  • Structure-activity relationship of compounds 2, 5, 11, and 15. - ResearchGate. Available at: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - MDPI. Available at: [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - ScienceDirect. Available at: [Link]

  • Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed. Available at: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures - ChemRxiv. Available at: [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC. Available at: [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed. Available at: [Link]

  • Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed. Available at: [Link]

  • Naturally occurring and synthetic peptides acting on nicotinic acetylcholine receptors - PubMed. Available at: [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors - AIR Unimi. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Ministry of Health and Prevention, UAE. Available at: [Link]

  • Recent Progress and Prospect in Studying Selective Inhibitors Toward Bromodomain Family Members - MDPI. Available at: [Link]

  • Chemical Space bRo5 - Macrocyclics, PROTACs & More - Cambridge Healthtech Institute. Available at: [Link]

  • (PDF) Synthesis and antimicrobial studies of new pyridine derivatives - ResearchGate. Available at: [Link]

  • 5-Bromo-2-methylpyridin-3-amine - PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Available at: [Link]

  • Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC. Available at: [Link]

  • Acetylcholine Acts through Nicotinic Receptors to Enhance the Firing Rate of a Subset of Hypocretin Neurons in the Mouse Hypothalamus through Distinct Presynaptic and Postsynaptic Mechanisms - PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis and Isolation Protocol for 2-(5-Bromo-pyridin-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Rationale

2-(5-Bromo-pyridin-3-yl)ethanamine (CAS 39741-47-4) is a highly valued brominated pyridine derivative utilized extensively as a building block in medicinal chemistry and organic synthesis[1]. The presence of both a primary aliphatic amine and an aryl bromide provides orthogonal handles for subsequent functionalization, such as reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

The most reliable and scalable retrosynthetic approach involves the reduction of the corresponding nitrile precursor, 2-(5-bromopyridin-3-yl)acetonitrile (CAS 39891-08-2)[2].

Strategic Reagent Selection: While Lithium Aluminum Hydride (LiAlH₄) is a standard reagent for nitrile reduction, its use is contraindicated here. LiAlH₄ is a powerful nucleophilic reducing agent that can trigger competitive hydrodehalogenation of the aryl bromide via oxidative addition or direct nucleophilic aromatic substitution. To ensure strict chemoselectivity, Borane-Tetrahydrofuran (BH₃·THF) is utilized. Borane acts as an electrophilic reducing agent, selectively coordinating to the nitrogen lone pairs and reducing the electron-rich nitrile smoothly without compromising the integrity of the carbon-bromine bond.

Experimental Workflow

SynthesisWorkflow N1 Starting Material 2-(5-Bromopyridin-3-yl)acetonitrile N2 Borane Reduction BH3·THF, Reflux, 4-6h N1->N2 THF, N2 atm N3 Acidic Cleavage MeOH / HCl, 60°C N2->N3 Amine-Borane Complex N4 Basification & Extraction NaOH / DCM N3->N4 Amine HCl Salt N5 Target Product 2-(5-Bromo-pyridin-3-yl)ethanamine N4->N5 Organic Layer Concentration

Figure 1: Chemoselective reduction workflow for 2-(5-Bromo-pyridin-3-yl)ethanamine synthesis.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup & Reduction
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Purge the system with dry nitrogen (N₂) for 15 minutes to establish an inert atmosphere.

  • Substrate Dissolution: Dissolve 2-(5-bromopyridin-3-yl)acetonitrile (1.0 equiv, e.g., 10.0 mmol)[2] in 50 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add BH₃·THF complex (1.0 M in THF, 3.5 equiv, 35.0 mL) dropwise via a syringe over 20 minutes.

    • Causality Insight: The reduction of a nitrile to a primary amine theoretically consumes two equivalents of hydride. However, the basic pyridine nitrogen coordinates with borane, consuming an additional equivalent. Providing a slight excess (3.5 equiv total) ensures the reaction is driven to completion while accounting for any adventitious moisture.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux (approx. 66 °C) for 4 to 6 hours. Monitor the reaction via LC-MS or TLC (DCM/MeOH 9:1) until the starting material is entirely consumed.

Phase 2: Complex Cleavage & Workup
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add Methanol (15 mL) dropwise.

    • Causality Insight: Methanol safely quenches unreacted borane, producing trimethyl borate and hydrogen gas. Self-Validating Step: Vigorous effervescence will be observed; reagent addition must be paced to control gas evolution.

  • Acidic Cleavage: Once gas evolution ceases, add 6M aqueous HCl (20 mL). Heat the mixture to 60 °C for 1 hour.

    • Causality Insight: Borane reduction of nitriles yields a highly stable, covalently bound amine-borane complex ( RCH2​NH2​⋅BH3​ ). Standard aqueous workup cannot break this bond. Strong acid coupled with thermal energy is required to hydrolyze the complex, releasing boric acid and trapping the product as the water-soluble amine hydrochloride salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol, leaving an acidic aqueous residue.

Phase 3: Isolation & Purification
  • Basification: Cool the aqueous residue to 0 °C and slowly add 2M aqueous NaOH until the pH reaches >11.

    • Causality Insight: The high pH deprotonates the amine hydrochloride salt, converting it back into the lipophilic free base, which is essential for organic extraction.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Drying and Concentration: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-(5-bromo-pyridin-3-yl)ethanamine as an off-white to pale yellow oil or low-melting solid.

  • Storage: Due to the propensity of primary amines to absorb atmospheric CO₂ (forming carbamates), flush the storage vial with argon and store at 2–8 °C[1]. Alternatively, treat the free base with ethereal HCl to precipitate and store the compound as a highly stable dihydrochloride salt[3].

Physicochemical Data Summary

ParameterValue / Description
Target Compound 2-(5-Bromo-pyridin-3-yl)ethanamine
CAS Registry Number 39741-47-4[1]
Molecular Formula C₇H₉BrN₂[4]
Molecular Weight 201.06 g/mol [4]
Precursor Name 2-(5-Bromopyridin-3-yl)acetonitrile
Precursor CAS 39891-08-2[2]
Precursor MW 197.03 g/mol [2]
Precursor PubChem CID 15005417[5]

References

  • Sigma-Aldrich. "2-(5-Bromopyridin-3-yl)acetonitrile | 39891-08-2". Merck KGaA. Available at:[Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15005417, 2-(5-Bromopyridin-3-yl)acetonitrile". PubChem. Available at:[Link][5]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(5-Bromo-pyridin-3-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 3-Substituted Pyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry and drug discovery, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Specifically, the 2-(pyridin-3-yl)ethylamine motif and its derivatives are key pharmacophores found in a multitude of biologically active compounds. The functionalization of this scaffold, particularly at the 5-position of the pyridine ring, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions to 2-(5-Bromo-pyridin-3-YL)-ethylamine. It offers not just step-by-step protocols but also delves into the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions.

Understanding the Catalytic Landscape: The Palladium(0)/Palladium(II) Cycle

At the heart of these transformations lies the palladium catalytic cycle, which generally proceeds through a sequence of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[5][6][7] The efficiency of this cycle is profoundly influenced by the choice of palladium precursor, the supporting ligand, the base, and the solvent system.

The pyridine nitrogen in the substrate can, in some cases, coordinate to the palladium center, potentially leading to catalyst inhibition.[8][9][10][11] This "pyridyl problem" is a key consideration in reaction design, often necessitating the use of bulky, electron-rich phosphine ligands that promote the desired catalytic steps while minimizing unproductive coordination.[7]

Palladium_Catalytic_Cycle cluster_reactants Reactants Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (e.g., Suzuki, Sonogashira) Pd(II)_Complex->Transmetalation R-M Coupled_Pd(II) Diorganopalladium(II) (Ar-Pd(II)-R) Transmetalation->Coupled_Pd(II) Reductive_Elimination Reductive Elimination Coupled_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Coupled Product (Ar-R) Reductive_Elimination->Product Ar-X 2-(5-Bromo-pyridin-3-YL)-ethylamine R-M Coupling Partner (Boronic Acid, Alkyne, Amine, etc.)

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-aryl structures by reacting an organohalide with an organoboron compound.[12][13] For the derivatization of 2-(5-Bromo-pyridin-3-YL)-ethylamine, this reaction is ideal for introducing a wide range of aryl and heteroaryl substituents.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 2-(5-Bromo-pyridin-3-YL)-ethylamine with phenylboronic acid. The primary amino group on the ethylamine side chain may require protection (e.g., as a Boc-carbamate) to prevent side reactions, although in many cases, the reaction can proceed with the free amine.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentRoleAmount (for 1.0 mmol scale)Notes
2-(5-Bromo-pyridin-3-YL)-ethylamineStarting Material1.0 mmol, 216 mgEnsure high purity. If using a salt (e.g., HCl), it must be neutralized or accounted for in the base calculation.
Phenylboronic AcidCoupling Partner1.2 mmol, 146 mgA slight excess is used to drive the reaction to completion.
Pd(PPh₃)₄Palladium Catalyst0.025 mmol, 29 mg (2.5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[3] Alternatively, use a more modern precatalyst like an XPhos or SPhos G3 precatalyst for higher activity.[7]
K₂CO₃ or K₃PO₄Base2.0 mmol, 276 mg (K₂CO₃)The base is crucial for the transmetalation step.[13] K₃PO₄ is often a good choice for challenging couplings.
Dioxane/Water (4:1)Solvent5 mLA biphasic solvent system is common for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.
Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-(5-Bromo-pyridin-3-YL)-ethylamine (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (2.5 mol%) to the flask.

  • Solvent Addition: Add the dioxane/water solvent mixture (5 mL).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.[14]

  • Heating and Stirring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(5-Phenyl-pyridin-3-YL)-ethylamine.

Suzuki_Workflow start Start combine Combine Reactants: - Bromopyridine - Boronic Acid - Base start->combine add_catalyst Add Pd Catalyst & Solvent combine->add_catalyst degas Degas & Establish Inert Atmosphere add_catalyst->degas heat Heat & Stir (e.g., 90-100 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Experimental Workflow for the Suzuki-Miyaura Coupling.

Part 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is an exceptionally efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[15] This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7]

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol outlines the coupling of 2-(5-Bromo-pyridin-3-YL)-ethylamine with phenylacetylene. Copper-free Sonogashira protocols exist, but the classical copper-co-catalyzed method is often very reliable.[7]

Table 2: Reagents and Conditions for Sonogashira Coupling

ComponentRoleAmount (for 1.0 mmol scale)Notes
2-(5-Bromo-pyridin-3-YL)-ethylamineStarting Material1.0 mmol, 216 mgHigh purity is essential.
PhenylacetyleneCoupling Partner1.1 mmol, 112 mgA slight excess is typically used.
PdCl₂(PPh₃)₂Palladium Catalyst0.01 mmol, 7 mg (1 mol%)Bis(triphenylphosphine)palladium(II) chloride is a common precatalyst that is reduced in situ.
Copper(I) Iodide (CuI)Co-catalyst0.01 mmol, 1.9 mg (1 mol%)Activates the alkyne by forming a copper acetylide intermediate.[7]
Triethylamine (Et₃N)Base and Solvent3 mLServes as both the base and a solvent. Must be anhydrous and de-gassed.
Anhydrous THF or DMFCo-solvent (optional)2 mLCan be used to improve the solubility of the starting materials. A study by Zhu et al. (2017) found DMF to be an effective solvent for similar couplings.[16]
Step-by-Step Methodology:
  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (1 mol%) and copper(I) iodide (1 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (3 mL) and any optional co-solvent. Then, add 2-(5-Bromo-pyridin-3-YL)-ethylamine (1.0 mmol) and phenylacetylene (1.1 mmol) via syringe.

  • Heating and Stirring: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-8 hours. The optimal temperature may need to be determined empirically.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 2-(5-(Phenylethynyl)pyridin-3-yl)ethylamine product.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[17][18] This is particularly useful for synthesizing libraries of compounds for biological screening.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of 2-(5-Bromo-pyridin-3-YL)-ethylamine with a secondary amine, morpholine. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields.[7][17]

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

ComponentRoleAmount (for 1.0 mmol scale)Notes
2-(5-Bromo-pyridin-3-YL)-ethylamineStarting Material1.0 mmol, 216 mgEnsure starting material is dry and pure.
MorpholineCoupling Partner1.2 mmol, 105 mgThe amine should be of high purity.
Pd₂(dba)₃Palladium Precatalyst0.01 mmol, 9.2 mg (1 mol% Pd)Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
XPhos or RuPhosLigand0.022 mmol (1.1 eq relative to Pd)Bulky, electron-rich phosphine ligands are essential for high catalytic activity.[7] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can improve reproducibility.[14]
NaOtBu or K₃PO₄Base1.4 mmol, 135 mg (NaOtBu)Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. K₃PO₄ can be a milder alternative.
Toluene or DioxaneSolvent5 mLAnhydrous, de-gassed solvent is required.
Step-by-Step Methodology:
  • Reaction Setup (in a glovebox): To an oven-dried vial, add the palladium precatalyst, the ligand, and the base.

  • Reagent Addition: Add 2-(5-Bromo-pyridin-3-YL)-ethylamine and the anhydrous solvent.

  • Coupling Partner Addition: Add morpholine via syringe.

  • Sealing and Heating: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Factors Factors Buchwald-Hartwig Amination Palladium Source Ligand Base Solvent Pd_Source Pd₂(dba)₃ Pd(OAc)₂ Palladacycle Precatalysts Factors:f0->Pd_Source Ligand Bulky Phosphines (XPhos, SPhos, RuPhos) N-Heterocyclic Carbenes (NHCs) Factors:f1->Ligand Base Strong, Non-nucleophilic (NaOtBu, LHMDS) Weaker Carbonates (Cs₂CO₃, K₃PO₄) Factors:f2->Base Solvent Aprotic, Non-polar (Toluene, Dioxane) Polar Aprotic (DMF, DMA) Factors:f3->Solvent

Caption: Key Factors Influencing the Buchwald-Hartwig Amination Reaction.

Troubleshooting and Optimization

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation), insufficient temperature, poor quality reagents, incorrect base.Ensure rigorous exclusion of air and moisture.[14] Screen different ligands (e.g., from phosphines to NHCs). Increase temperature. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Verify purity of starting materials.
Formation of Side Products Homocoupling of the boronic acid (Suzuki), homocoupling of the alkyne (Sonogashira), hydrodehalogenation.Lower the reaction temperature. Use a more dilute solution. For Sonogashira, consider a copper-free protocol. For hydrodehalogenation, ensure the inert atmosphere is maintained and consider a different base/solvent system.
Darkening of Reaction (Black Precipitate) Formation of palladium black (catalyst decomposition).[11]Use a more robust ligand that stabilizes the Pd(0) species (e.g., bulky biarylphosphines).[7] Use a palladacycle precatalyst which can ensure clean and quantitative catalyst generation.[14] Lower the catalyst loading.

Conclusion

The palladium-catalyzed cross-coupling of 2-(5-Bromo-pyridin-3-YL)-ethylamine is a highly effective strategy for the synthesis of diverse libraries of 3,5-disubstituted pyridine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions each provide a unique and powerful avenue for C-C and C-N bond formation. Success in these transformations hinges on the careful selection of the catalyst system, base, and solvent, as well as meticulous experimental technique to maintain an inert atmosphere. The protocols provided herein serve as a robust starting point for researchers to explore the vast chemical space accessible from this valuable building block.

References

  • Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie (International Ed. in English). Available at: [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available at: [Link]

  • Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. Available at: [Link]

  • Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie. Available at: [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. National Institutes of Health. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - NIH. Available at: [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn···pyridine interactions. Faraday Discussions (RSC Publishing). Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing). Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. (2004). The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. NIH. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Available at: [Link]

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. ResearchGate. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Deprotonative Cross-Coupling And Carbonylative Cross-Coupling Processes. ScholarlyCommons. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC - NIH. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • Recent Progress in Pd-Catalyzed Tandem Processes. MDPI. Available at: [Link]

Sources

The Versatile Intermediate: 2-(5-bromopyridin-3-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyridinylethanamine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, present in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a cornerstone for the design of novel bioactive molecules. Within this class, 2-(5-bromopyridin-3-yl)ethanamine emerges as a particularly valuable building block. The strategic placement of a primary amine and a bromine atom on the pyridine core provides two orthogonal points for chemical modification. The ethanamine side chain serves as a flexible linker, ideal for probing interactions with protein targets, while the bromine atom acts as a versatile handle for carbon-carbon bond-forming reactions, enabling the exploration of a wide chemical space. This guide provides an in-depth exploration of the synthesis and application of 2-(5-bromopyridin-3-yl)ethanamine as a key intermediate in the development of next-generation therapeutics, with a focus on kinase inhibitors for oncology.

Synthesis of 2-(5-bromopyridin-3-yl)ethanamine: A Multi-Step Approach

The synthesis of 2-(5-bromopyridin-3-yl)ethanamine can be efficiently achieved through a three-step sequence starting from the commercially available 3,5-dibromopyridine. This pathway involves a selective lithiation-formylation to generate the key aldehyde intermediate, followed by a Henry reaction and subsequent reduction of the nitro group.

Diagram of the Synthetic Pathway

Synthesis_of_2-(5-bromopyridin-3-yl)ethanamine 3,5-Dibromopyridine 3,5-Dibromopyridine 5-Bromo-3-pyridinecarboxaldehyde 5-Bromo-3-pyridinecarboxaldehyde 3,5-Dibromopyridine->5-Bromo-3-pyridinecarboxaldehyde 1. n-BuLi, THF, -78 °C 2. DMF 5-Bromo-3-(2-nitrovinyl)pyridine 5-Bromo-3-(2-nitrovinyl)pyridine 5-Bromo-3-pyridinecarboxaldehyde->5-Bromo-3-(2-nitrovinyl)pyridine Nitromethane, Base 2-(5-Bromopyridin-3-yl)ethanamine 2-(5-Bromopyridin-3-yl)ethanamine 5-Bromo-3-(2-nitrovinyl)pyridine->2-(5-Bromopyridin-3-yl)ethanamine Reduction (e.g., Fe/HCl)

Caption: Synthetic route to 2-(5-bromopyridin-3-yl)ethanamine.

Protocol 1: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde

This protocol details the selective formylation of 3,5-dibromopyridine at the 3-position. The reaction utilizes n-butyllithium for a halogen-metal exchange, followed by quenching with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.[3]

Materials:

  • 3,5-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude aldehyde by silica gel column chromatography.

Expected Outcome:

5-Bromo-3-pyridinecarboxaldehyde is typically obtained as a white to off-white solid.[4] Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Typical Value
Yield 60-75%
Melting Point 96-100 °C[4]
¹H NMR (CDCl₃) δ 10.1 (s, 1H), 8.9 (d, 1H), 8.6 (d, 1H), 8.3 (t, 1H)
Protocol 2: Henry (Nitroaldol) Reaction to form 5-Bromo-3-(2-nitrovinyl)pyridine

The Henry reaction provides a classic and effective method for carbon-carbon bond formation by reacting an aldehyde with a nitroalkane in the presence of a base.[5][6]

Materials:

  • 5-Bromo-3-pyridinecarboxaldehyde

  • Nitromethane

  • A base (e.g., ammonium acetate, triethylamine, or potassium carbonate)

  • Ethanol or Methanol

Procedure:

  • To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in nitromethane (used as both reactant and solvent) or a suitable solvent like ethanol, add the base (e.g., ammonium acetate, 1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent like ethanol.

Expected Outcome:

The product, 5-bromo-3-(2-nitrovinyl)pyridine, is typically a yellow solid. The subsequent reduction can often be performed on the crude material.

Protocol 3: Reduction of 5-Bromo-3-(2-nitrovinyl)pyridine to 2-(5-Bromopyridin-3-yl)ethanamine

The final step involves the reduction of both the nitro group and the alkene to afford the desired primary amine. Several reducing agents can be employed for this transformation.[7] A common and cost-effective method uses iron powder in an acidic medium.

Materials:

  • 5-Bromo-3-(2-nitrovinyl)pyridine

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend 5-bromo-3-(2-nitrovinyl)pyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and then add concentrated HCl dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Basify the aqueous residue to pH > 10 with a NaOH solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Further purification can be achieved by silica gel chromatography or by conversion to its hydrochloride salt.

Expected Outcome:

2-(5-Bromopyridin-3-yl)ethanamine is typically an oil or low-melting solid.

Parameter Typical Value
Yield 70-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ 8.4 (d, 1H), 8.3 (d, 1H), 7.8 (t, 1H), 2.9 (t, 2H), 2.7 (t, 2H), 1.5 (br s, 2H)

Application in the Synthesis of Kinase Inhibitors

The 2-(5-bromopyridin-3-yl)ethanamine scaffold is an excellent starting point for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[8] Pyridine-based compounds have been shown to be effective inhibitors of various kinases, including FLT3, HPK1, and PI3K.[9][10][11] The primary amine of our intermediate can be functionalized to interact with the hinge region of the kinase active site, while the bromine atom allows for the introduction of substituents that can occupy other pockets, thereby enhancing potency and selectivity.

Diagram of Application Pathways

Application_Pathways cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_products Potential Products Intermediate 2-(5-Bromopyridin-3-yl)ethanamine AmideCoupling Amide Bond Formation Intermediate->AmideCoupling R-COOH, Coupling Agent ReductiveAmination Reductive Amination Intermediate->ReductiveAmination R-CHO, Reducing Agent SuzukiCoupling Suzuki Coupling Intermediate->SuzukiCoupling Ar-B(OH)₂, Pd Catalyst AmideProduct Amide-linked Kinase Inhibitor Scaffold AmideCoupling->AmideProduct AmineProduct Secondary/Tertiary Amine-linked Scaffold ReductiveAmination->AmineProduct BiarylProduct Biaryl Pyridine-based Kinase Inhibitor SuzukiCoupling->BiarylProduct

Caption: Functionalization pathways for the intermediate.

Protocol 4: Amide Bond Formation

This protocol describes the coupling of 2-(5-bromopyridin-3-yl)ethanamine with a carboxylic acid, a common strategy for elaborating this intermediate into a more complex molecule.[12][13][14]

Materials:

  • 2-(5-Bromopyridin-3-yl)ethanamine

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HATU, EDC/HOBt)

  • A non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 2-(5-bromopyridin-3-yl)ethanamine (1.0 eq) in DMF.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 5: Reductive Amination

Reductive amination is another powerful tool for forming a new carbon-nitrogen bond, in this case leading to a secondary amine.[15][16][17][18]

Materials:

  • 2-(5-Bromopyridin-3-yl)ethanamine

  • Aldehyde or ketone of interest (R-CHO or R-CO-R')

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 2-(5-bromopyridin-3-yl)ethanamine (1.0 eq) and the carbonyl compound (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid if required.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion

2-(5-Bromopyridin-3-yl)ethanamine is a high-value intermediate that offers medicinal chemists a robust platform for the synthesis of diverse and complex molecules. The synthetic route presented here is scalable and utilizes well-established chemical transformations. The subsequent functionalization protocols for amide bond formation and reductive amination, coupled with the potential for cross-coupling reactions at the bromine position, highlight the versatility of this building block. Its application in the development of kinase inhibitors for cancer therapy underscores its significance in contemporary drug discovery programs. The strategic use of such intermediates will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents.

References

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). WO2013041038A1 - Pyridine compounds as inhibitors of kinase.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Google Patents. (n.d.). US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • UGA Student Affairs. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde: A Versatile Research Compound. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • National Center for Biotechnology Information. (2023, November 27). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Semantic Scholar. (2021, July 22). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Henry reaction resubmission. Retrieved from [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Preprints.org. (2025, May 24). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Retrieved from [Link]

  • PubMed. (2025, February 5). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ScienceDirect. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]

  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • MDPI. (2023, July 28). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • Università degli Studi di Milano. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Henry Reaction: Recent Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 5-Bromo-3-pyridinol. Retrieved from [Link]

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 2-(5-Bromo-pyridin-3-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

The Chemical Challenge: Navigating Unprotected Amines in Cross-Coupling

2-(5-Bromo-pyridin-3-yl)-ethylamine (CAS: 39741-47-4) is a highly valuable bifunctional building block frequently utilized in the synthesis of neuroactive compounds and oncology therapeutics[1]. It features an electrophilic bromopyridine core primed for carbon-carbon bond formation and a nucleophilic primary aliphatic amine.

However, subjecting this molecule to standard Suzuki-Miyaura cross-coupling conditions often results in reaction failure, poor yields, or intractable mixtures. As a Senior Application Scientist, I frequently see researchers struggle with this specific structural motif due to two competing mechanistic pathways:

  • Catalyst Poisoning (Off-Cycle Coordination): The unprotected primary amine (-NH₂) is a potent σ-donor. Following the oxidative addition of the palladium catalyst into the C-Br bond, the free amine can rapidly coordinate to the resulting electrophilic Pd(II) intermediate. This forms a stable, off-cycle chelate that prevents the transmetalation of the boronic acid, effectively stalling the catalytic cycle[2].

  • Competitive Amination: Under the basic conditions required for Suzuki coupling, the primary amine can act as a nucleophile, leading to off-target inter- or intramolecular Buchwald-Hartwig amination or oligomerization[3].

To overcome these hurdles, researchers must employ deliberate synthetic strategies. This guide details two field-proven approaches: Strategy A (Direct Coupling using specialized steric shielding) and Strategy B (The industry-standard Protect-Couple-Deprotect sequence)[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Ar-Br Addition Poison Off-Cycle Catalyst Poisoning (Amine Coordination) OxAdd->Poison Free -NH2 Interference TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Successful Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Prod Coupled Product RedElim->Prod Product Release

Suzuki-Miyaura catalytic cycle illustrating the off-cycle poisoning by free primary amines.

Strategic Approaches & Causality

Strategy A: Direct Coupling via Steric Shielding

Direct coupling circumvents the need for additional synthetic steps. To prevent the primary amine from coordinating to the palladium center, we must utilize a highly active, sterically demanding catalyst system.

The Causality: By employing XPhos Pd G2 (a second-generation Buchwald precatalyst), the bulky dicyclohexyl groups and biphenyl backbone of the XPhos ligand create a steric "shield" around the palladium atom[5]. This prevents the multidentate coordination of the flexible ethylamine side chain, while still allowing the smaller, activated boronate species to undergo transmetalation. Furthermore, utilizing a biphasic solvent system (1,4-Dioxane/H₂O) helps partition the polar amine away from the organic-soluble catalytic species.

Strategy B: Protect-Couple-Deprotect (Industry Standard)

While Strategy A is elegant, it suffers from higher catalyst costs and challenging purifications due to the polarity of the free amine product. For scale-up and drug development, transient protection is the gold standard[4].

The Causality: Converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate eliminates its nucleophilicity and its ability to act as a strong σ-donor. The substrate is transformed into a standard, well-behaved aryl bromide. This allows for the use of robust, inexpensive bidentate catalysts like Pd(dppf)Cl₂ , which are highly efficient at preventing the pyridine nitrogen from interfering with the reaction.

Workflow A 2-(5-Bromo-pyridin-3-yl) -ethylamine B Strategy A: Direct Coupling (XPhos Pd G2) A->B Direct Route C Strategy B: Boc Protection A->C Scalable Route F 5-Aryl-3-(2-aminoethyl) -pyridine B->F Moderate Yield D Suzuki Coupling (Pd(dppf)Cl2) C->D E TFA Deprotection D->E E->F High Yield

Workflow comparison: Direct Suzuki coupling vs. Protect-Couple-Deprotect strategy.

Quantitative Data & Strategy Selection

The following table summarizes the operational metrics for both strategies to assist in route selection based on your project's phase (e.g., discovery vs. process chemistry).

ParameterStrategy A: Direct CouplingStrategy B: Protect-Couple-Deprotect
Overall Yield 45% – 60%75% – 85% (Over 3 steps)
Catalyst Loading High (5–10 mol%)Low (1–2 mol%)
Ligand Requirement Specialized (XPhos)Standard (dppf)
Step Count 1 Step3 Steps
Purification Reverse-phase HPLC requiredStandard Silica Gel (Normal Phase)
Scalability Poor (< 1 gram)Excellent (Multi-kilogram viable)
Primary Risk Incomplete conversion, poisoningAdded time for protection steps

Self-Validating Experimental Protocols

Protocol A: Direct Suzuki Coupling (Biphasic Conditions)

Note: This protocol is ideal for rapid library synthesis where isolation of the free amine is immediately required for biological testing.

Reagents & Materials:

  • 2-(5-Bromo-pyridin-3-yl)-ethylamine (1.0 equiv, 1.0 mmol, 201.1 mg)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.05 equiv, 5 mol%, 39.3 mg)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave vial or Schlenk flask, combine the bromopyridine substrate, arylboronic acid, and K₃PO₄.

  • Degassing (Critical): Add the 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos.

  • Catalyst Addition: Add XPhos Pd G2 under a stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • In-Process Control (IPC): Monitor by LC-MS.

    • Validation checkpoint: The starting material exhibits an [M+H]⁺ signal at m/z 201.0 / 203.0 (1:1 isotopic ratio). The reaction is complete when this signal disappears and is replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Purification: Combine organic layers, dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA) to isolate the product as a TFA salt.

Protocol B: Protect-Couple-Deprotect (Industry Standard)

Note: This protocol is highly recommended for scale-up (>1g) due to the crystalline nature of the intermediates and reliable kinetics.

Step 1: Boc Protection
  • Dissolve 2-(5-Bromo-pyridin-3-yl)-ethylamine (1.0 equiv, 10 mmol, 2.01 g) in Dichloromethane (DCM, 30 mL).

  • Add Triethylamine (Et₃N) (1.5 equiv, 15 mmol, 2.1 mL) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol, 2.40 g) portion-wise.

  • Stir at room temperature for 2 hours.

  • IPC: LC-MS should show complete conversion to the Boc-protected intermediate ([M+H]⁺ m/z 301.1 / 303.1).

  • Workup: Wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate to yield a pale yellow solid. Use directly in the next step.

Step 2: Suzuki-Miyaura Coupling
  • In a round-bottom flask, combine the Boc-protected intermediate (1.0 equiv, ~10 mmol), Arylboronic acid (1.2 equiv, 12 mmol), and Na₂CO₃ (2.0 equiv, 20 mmol, 2.12 g).

  • Add Toluene / Ethanol / H₂O (2:1:1 v/v, 40 mL) and sparge with Argon for 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%, 163 mg).

  • Heat at 80 °C for 6 hours.

  • IPC: TLC (Hexanes/EtOAc 7:3) will show the consumption of the starting material (Rf ~0.4) and the appearance of a new, highly UV-active product spot.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate. Purify via standard silica gel flash chromatography.

Step 3: Deprotection
  • Dissolve the purified coupled product in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

  • Stir at room temperature for 1 hour.

  • IPC: LC-MS will confirm the loss of the Boc group (-100 Da).

  • Workup: Concentrate under reduced pressure to remove excess TFA. To obtain the free base, partition between DCM/MeOH (9:1) and 1N NaOH. Extract, dry, and concentrate to yield the final 5-Aryl-3-(2-aminoethyl)-pyridine.

References

  • Chemical Reviews (ACS Publications). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Details the utility of carbamate protection strategies (like Boc) to prevent unwanted metalation and coordination during palladium-catalyzed cross-coupling.[4] [Link]

  • National Institutes of Health (PMC). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Provides authoritative grounding on the selection of bulky biarylphosphine ligands (e.g., XPhos, SPhos) to control selectivity and prevent catalyst poisoning when primary alkylamines are present.[5] [Link]

Sources

Application Note: Strategic Incorporation of 2-(5-Bromopyridin-3-yl)ethan-1-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors requires privileged scaffolds capable of simultaneously engaging the highly conserved ATP-binding hinge region and the variable regulatory pockets (such as the DFG motif and solvent-exposed channels). Pyridine and pyrazolopyridine derivatives have emerged as highly versatile core motifs in this space 1. Specifically, 2-(5-bromopyridin-3-yl)ethan-1-amine (CAS 39741-47-4) serves as a strategically valuable bifunctional building block. This application note details the structural causality, synthetic workflows, and self-validating protocols for leveraging this molecule in fragment-based and rational drug discovery.

Structural Rationale & Causality in Kinase Targeting

The utility of 2-(5-bromopyridin-3-yl)ethan-1-amine stems from its orthogonal reactivity, allowing medicinal chemists to independently optimize two distinct vectors of the inhibitor:

  • C5-Bromine for Hinge-Binding Extension: The bromine atom at the 5-position of the electron-deficient pyridine ring is highly activated for palladium-catalyzed cross-coupling. Bromination at equivalent positions in pyridine scaffolds has been shown to significantly improve enzymatic and cellular activity by facilitating optimal vector geometries for hinge-binding motifs 1.

  • C3-Ethylamine for Solvent Channel Probing: The ethylamine side chain provides a flexible two-carbon spacer terminating in a primary amine. This flexibility is critical for allowing conformational adjustments and spatial optimization within the active site, as demonstrated in the development of IKKε inhibitors 2. Furthermore, the primary amine can be rapidly functionalized into amides, ureas, or sulfonamides. For example, in BRAF(V600E) inhibitors, compounds utilizing an ethylamine linker exhibited superior mean percent inhibition compared to alternative linker architectures 3. The linker can also be integrated into macrocyclization strategies to reduce entropy loss upon binding, significantly boosting potency 4.

Divergent Functionalization Workflow

G A 2-(5-Bromopyridin-3-yl)ethan-1-amine (Bifunctional Core) B C5: Pd-Catalyzed Cross-Coupling A->B Suzuki/Buchwald C C3: Electrophilic Amine Addition A->C HATU/DIPEA D Hinge-Binding Motif (e.g., Azaindole) B->D Vector Extension E Solvent Channel Motif (e.g., Aryl Amide) C->E H-Bond Network F Optimized Kinase Inhibitor Candidate D->F ATP Pocket E->F DFG-Out Pocket

Workflow for divergent functionalization of 2-(5-bromopyridin-3-yl)ethan-1-amine in drug design.

Quantitative Impact of Linker Optimization

The following table summarizes the quantitative impact of optimizing the ethylamine linker and its derivatives across various kinase targets, demonstrating the broad applicability of this structural motif.

Compound / ArchitectureTarget KinaseIC50 / PotencyCellular Efficacy (Growth Inhibition)Reference
Compound 12e (Ethylamine-linked sulfonamide)BRAF (V600E)0.62 µM~50% mean inhibition (NCI-60 panel)3
Compound 12a (Ethylamine-linked sulfonamide)BRAF (V600E)1.91 µMLower relative inhibition3
Compound 26 (N-methylamide modified linker)TRK (G595R)63.35 nMN/A4
Compound 2 (Macrocyclic 6-atom linker)CDK20.09 nMIC50 = 10 nM (OVCAR3 cell line)4

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding to the next synthetic stage.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Causality & Rationale: The C5-bromo group is sterically accessible but requires a catalyst with a large bite angle to facilitate the rate-limiting reductive elimination step. Pd(dppf)Cl2 is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating this step. A biphasic solvent system (1,4-Dioxane/H2O) ensures the dissolution of both the organic electrophile and the inorganic base (K2CO3).

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 2-(5-bromopyridin-3-yl)ethan-1-amine (1.0 eq) and the desired heterocyclic boronic acid/pinacol ester (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and anhydrous K2CO3 (3.0 eq).

  • Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to deionized H2O. Degas the suspension by bubbling Argon through the mixture for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 90°C for 4 hours (or 110°C for 30 minutes under microwave irradiation).

  • Self-Validation Check (LC-MS): Sample the organic layer. The reaction is deemed complete when the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity at the starting material's mass) completely disappears, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Amide Coupling at the C3-Ethylamine

Causality & Rationale: The primary amine of the ethylamine linker is highly nucleophilic. HATU is selected as the coupling reagent due to its superior kinetics, driven by the formation of a highly reactive 7-azabenzotriazole active ester, which outcompetes potential side reactions with the core pyridine nitrogen. DIPEA acts as a non-nucleophilic base to deprotonate the amine and drive the reaction forward.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the functionalized 2-(5-bromopyridin-3-yl)ethan-1-amine derivative (1.0 eq) dropwise to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validation Check (Ninhydrin Stain): Spot the reaction mixture on a TLC plate alongside the starting amine. Heat the plate with Ninhydrin stain. The starting primary amine will stain a deep purple/blue. The complete absence of this purple spot indicates total conversion to the secondary amide.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl solution (to remove residual DMF), dry, and concentrate in vacuo.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Center for Biotechnology Information (PMC / NIH) URL:[Link]

  • Discovery of N8: a novel IKKε inhibitor with potent anticancer activity via cytotoxicity, migration suppression, and autophagy modulation Source: National Center for Biotechnology Information (PMC / NIH) URL:[Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect Source: MDPI URL:[Link]

  • Application of a macrocyclization strategy in kinase inhibitor development Source: ResearchGate / ScienceOpen URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Bromo-pyridin-3-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromo-pyridin-3-YL)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyridine derivative. Our approach is rooted in established chemical principles and field-proven insights to ensure your success.

Introduction

The synthesis of 2-(5-Bromo-pyridin-3-YL)-ethylamine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route involves the preparation of the key intermediate, 2-(5-bromopyridin-3-yl)acetonitrile, followed by its selective reduction to the target primary amine. This guide will address potential issues in both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-(5-Bromo-pyridin-3-YL)-ethylamine?

A1: The most frequently employed and scalable route is a two-step synthesis. The first step is the synthesis of 2-(5-bromopyridin-3-yl)acetonitrile, which is then reduced in the second step to the desired 2-(5-Bromo-pyridin-3-YL)-ethylamine.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges are controlling regioselectivity during the synthesis of the acetonitrile intermediate and preventing dehalogenation (loss of the bromine atom) during the reduction of the nitrile.

Q3: Are there alternative synthetic strategies?

A3: Yes, other routes exist, such as those involving a Wittig reaction on 5-bromo-3-formylpyridine followed by reduction, or a Heck reaction with 3,5-dibromopyridine.[1][2][3][4][5] However, the acetonitrile reduction pathway is often preferred due to the availability of starting materials and the generally higher overall yields.

Troubleshooting Guide: A Deeper Dive

This section provides a detailed question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Synthesis of 2-(5-bromopyridin-3-yl)acetonitrile

A common precursor for this step is 3,5-dibromopyridine. The strategy involves a selective substitution of one bromine atom.

Q1: I am attempting a nucleophilic substitution on 3,5-dibromopyridine with a cyanomethyl anion, but the reaction is sluggish and yields are low. What could be the issue?

A1: Direct nucleophilic aromatic substitution on an unactivated pyridine ring is often difficult. The pyridine ring is electron-deficient, but not always enough to facilitate substitution without activation. Several factors could be at play:

  • Insufficient Activation: The pyridine ring may not be sufficiently activated for the substitution to occur readily.

  • Poor Solubility of Reagents: The cyanide source or the pyridine starting material may have poor solubility in the chosen solvent.

  • Inappropriate Solvent: The solvent may not be polar enough to facilitate the reaction.

Troubleshooting Steps:

  • Consider a Catalytic Approach: Palladium-catalyzed cross-coupling reactions, such as a Sonogashira coupling followed by reduction or a cyanation reaction, can be more effective.[6][7][8][9][10]

  • Alternative Starting Material: A more activated starting material, such as 5-bromo-3-(chloromethyl)pyridine, would allow for a more straightforward SN2 reaction with a cyanide salt.

  • Solvent Optimization: If pursuing the direct substitution, consider using a more polar aprotic solvent like DMF or DMSO to improve the solubility of the cyanide salt.

Experimental Protocol: Cyanation of 5-bromo-3-(chloromethyl)pyridine

This protocol assumes the availability of 5-bromo-3-(chloromethyl)pyridine.

Materials:

  • 5-bromo-3-(chloromethyl)pyridine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 5-bromo-3-(chloromethyl)pyridine (1.0 eq) in anhydrous DMSO or DMF.

  • Add sodium cyanide (1.2 eq) portion-wise at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction may require gentle heating (e.g., 40-50 °C) to go to completion.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(5-bromopyridin-3-yl)acetonitrile.[11][12][13]

Part 2: Reduction of 2-(5-bromopyridin-3-yl)acetonitrile to 2-(5-Bromo-pyridin-3-YL)-ethylamine

This is a critical step where yield can be significantly impacted by side reactions, primarily dehalogenation.

Q2: My catalytic hydrogenation of 2-(5-bromopyridin-3-yl)acetonitrile is resulting in a significant amount of the de-brominated product. How can I prevent this?

A2: Dehalogenation is a common side reaction during the catalytic hydrogenation of aryl halides.[14][15] The choice of catalyst, solvent, and reaction conditions are crucial for achieving selective nitrile reduction.

Troubleshooting Steps & Optimization:

  • Catalyst Selection:

    • Avoid Palladium on Carbon (Pd/C) under standard conditions: Pd/C is highly active for dehalogenation.

    • Use a more selective catalyst:

      • Ruthenium-based catalysts: A ruthenium bis(pyrazolyl)borate scaffold has been shown to be effective for selective nitrile reduction in the presence of aryl bromides.[16]

      • Platinum(IV) oxide (PtO2): This catalyst can be effective for pyridine ring hydrogenation, but with careful control, it can be used for side-chain reductions with less dehalogenation compared to palladium.[17]

      • Sulfur-modified Platinum on Carbon: This catalyst is designed to inhibit dehalogenation.[18]

  • Reaction Conditions:

    • Lower Hydrogen Pressure: High hydrogen pressure can promote dehalogenation. Try running the reaction at a lower pressure (e.g., 1-5 bar).

    • Neutral or Mildly Acidic Conditions: Strongly basic or acidic conditions can sometimes promote dehalogenation. Using a neutral solvent like ethanol or methanol is often a good starting point.

  • Chemical Reducing Agents: If catalytic hydrogenation proves problematic, chemical reducing agents offer a reliable alternative.

    • Sodium Borohydride with a Cobalt(II) Chloride Catalyst: This system is known for its selectivity in reducing nitriles to primary amines without affecting aryl halides.[19]

    • Borane Complexes: Reagents like borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS) are effective for nitrile reduction. The reaction should be performed at low temperatures to enhance selectivity.

Data Presentation: Comparison of Reduction Methods

Reduction MethodTypical Catalyst/ReagentKey AdvantagesPotential Drawbacks
Catalytic HydrogenationRu-based catalysts, PtO2Atom economical, "greener" process.[14][17][18]Risk of dehalogenation, requires specialized equipment.[14]
Chemical ReductionNaBH4 / CoCl2High selectivity, mild conditions.[19]Stoichiometric waste, potential for metal contamination.
Chemical ReductionBH3·THF or BMSGood functional group tolerance.Pyrophoric reagents, requires careful handling.

Experimental Protocol: Selective Reduction using Sodium Borohydride and Cobalt(II) Chloride

Materials:

  • 2-(5-bromopyridin-3-yl)acetonitrile

  • Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Aqueous ammonium chloride solution (saturated)

  • Dichloromethane or Ethyl acetate

Procedure:

  • Dissolve 2-(5-bromopyridin-3-yl)acetonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (0.1-0.2 eq) in methanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0-4.0 eq) in small portions, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or by forming the hydrochloride salt to yield 2-(5-Bromo-pyridin-3-YL)-ethylamine.

Mandatory Visualization

Diagram 1: Synthetic Pathway

Synthesis_Pathway Start 3,5-Dibromopyridine Intermediate1 5-Bromo-3-(chloromethyl)pyridine Start->Intermediate1 1. Grignard Formation 2. Paraformaldehyde Intermediate2 2-(5-Bromopyridin-3-yl)acetonitrile Intermediate1->Intermediate2 NaCN, DMSO Product 2-(5-Bromo-pyridin-3-YL)-ethylamine Intermediate2->Product Selective Reduction (e.g., NaBH4, CoCl2)

Caption: Proposed synthetic route to 2-(5-Bromo-pyridin-3-YL)-ethylamine.

Diagram 2: Troubleshooting Decision Tree for Nitrile Reduction

Troubleshooting_Reduction Start Low yield or significant debromination in nitrile reduction? CheckCatalyst What reduction method was used? Start->CheckCatalyst Catalytic Catalytic Hydrogenation CheckCatalyst->Catalytic Chemical Chemical Reduction CheckCatalyst->Chemical PdC Used Pd/C? Catalytic->PdC CheckReagent Which reagent was used? Chemical->CheckReagent YesPdC Switch to a more selective catalyst: - Ru-based catalyst - PtO2 - S-modified Pt/C PdC->YesPdC Yes NoPdC Optimize conditions: - Lower H2 pressure - Adjust solvent/pH PdC->NoPdC No NaBH4 NaBH4 alone? CheckReagent->NaBH4 Borane Borane complex? CheckReagent->Borane YesNaBH4 Add CoCl2 as a catalyst. NaBH4->YesNaBH4 Yes YesBorane Control temperature carefully (start at low temp). Borane->YesBorane Yes

Sources

Technical Support Center: Troubleshooting 2-(5-Bromo-pyridin-3-YL)-ethylamine Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals encountering severe hydrodebromination (protodehalogenation) during the Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 2-(5-Bromo-pyridin-3-YL)-ethylamine .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of this specific side reaction, provide self-validating experimental workflows, and establish robust protocols to ensure high-fidelity C-C or C-N bond formation.

Mechanistic Insight: The "Trojan Horse" Effect

When subjecting 2-(5-Bromo-pyridin-3-YL)-ethylamine to Pd-catalyzed cross-coupling, the primary amine moiety acts as an internal saboteur. While debromination is a known side reaction in pyridine couplings (1)[1], this specific molecule exacerbates the issue.

Following the oxidative addition of the C-Br bond to the Pd(0) catalyst, the flexible ethylamine side chain coordinates to the Pd(II) center. Once coordinated, the amine undergoes β-hydride elimination (or a "borrowing hydrogen" oxidation pathway), transferring a hydride directly to the palladium center to form a highly reactive Pd-H species (2)[2]. This Pd-H intermediate rapidly undergoes reductive elimination, yielding the undesired debrominated byproduct (3-ethylaminopyridine) instead of the target cross-coupled product (3)[3].

Mechanism Start Pd(0) Catalyst + Substrate OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Transmet Transmetalation (with Boronic Acid) OxAdd->Transmet Fast (Optimized) AmineCoord Amine Coordination & β-Hydride Elimination OxAdd->AmineCoord Slow/Competing (Free Amine) RedElim Reductive Elimination Transmet->RedElim Product Desired Coupled Product RedElim->Product PdH Formation of[Ar-Pd(II)-H] AmineCoord->PdH Hydride Transfer Debrom Hydrodebromination (Side Product) PdH->Debrom Reductive Elimination

Fig 1. Competing pathways: Desired cross-coupling vs. amine-induced hydrodebromination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is debromination so severe with this specific substrate compared to standard bromopyridines? A1: Standard bromopyridines rely on external hydride sources (like solvents or bases) for debromination. In 2-(5-Bromo-pyridin-3-YL)-ethylamine, the aliphatic amine acts as an intramolecular hydride donor. This proximity effect heavily accelerates the formation of the Pd-H intermediate via β-hydride elimination (4)[4].

Q2: Can I just change the base or solvent to fix this? A2: It is a necessary but insufficient step. Switching from amine bases (like TEA or DIPEA, which are known external hydride donors) to anhydrous inorganic bases (e.g., K₃PO₄ or Cs₂CO₃) is mandatory (5)[5]. However, because the substrate itself is the primary hydride source, solvent/base optimization alone will not fully suppress the side reaction.

Q3: What is the most definitive way to prevent this side reaction? A3: Amine Protection. By converting the primary amine into a carbamate (e.g., Boc or Cbz), you eliminate its ability to coordinate strongly to palladium and undergo β-hydride elimination. This creates a self-validating experimental system: if protection eliminates the byproduct, the free amine was definitively the hydride source.

Q4: If I absolutely cannot protect the amine, how should I tune the catalyst? A4: You must accelerate the transmetalation and reductive elimination steps to kinetically outcompete the β-hydride elimination. Use bulky, electron-rich biaryl phosphine ligands (like XPhos or SPhos) paired with a highly active precatalyst (e.g., Pd G3 or G4) (1)[1]. These ligands sterically hinder amine coordination and electronically favor rapid C-C bond formation.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling versus hydrodebromination during a standard Suzuki-Miyaura coupling with phenylboronic acid.

Substrate StateCatalyst SystemBase / SolventDesired Product YieldDebrominated Byproduct
Free AminePd(PPh₃)₄ (5 mol%)Na₂CO₃ / EtOH:H₂O< 10%> 80%
Free AminePd₂(dba)₃ / XPhosK₃PO₄ / Dioxane45%35%
Boc-Protected Pd(PPh₃)₄ (5 mol%) Na₂CO₃ / Toluene 75% < 5%
Boc-Protected XPhos Pd G3 (2 mol%) K₃PO₄ / Dioxane > 95% Not Detected

Validated Experimental Protocols

To guarantee success, we employ a self-validating 3-step workflow. By temporarily masking the amine, we shut down the mechanistic pathway leading to debromination, execute the coupling, and restore the amine.

Workflow Step1 1. Amine Protection (Boc2O, TEA, DCM) Step2 2. Suzuki Coupling (Pd G3, K3PO4, Dioxane) Step1->Step2 Blocks Hydride Donation Step3 3. Deprotection (TFA, DCM) Step2->Step3 High Yield No Debromination Product Pure Target Amine Step3->Product

Fig 2. Self-validating workflow utilizing amine protection to prevent debromination.

Step 1: Boc-Protection of 2-(5-Bromo-pyridin-3-YL)-ethylamine

Causality: Converts the primary amine into a carbamate, sterically and electronically deactivating it from coordinating to Palladium and acting as a hydride donor.

  • Dissolve 2-(5-Bromo-pyridin-3-YL)-ethylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Triethylamine (TEA) (1.2 equiv) as an acid scavenger. Cool the mixture to 0 °C using an ice bath.

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dropwise.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

Causality: XPhos Pd G3 ensures rapid oxidative addition and transmetalation. Anhydrous K₃PO₄ and Dioxane eliminate external protic/hydride sources.

  • In an oven-dried Schlenk flask, combine the Boc-protected aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 (2 mol%).

  • Evacuate the flask and backfill with Argon (repeat 3 times).

  • Add thoroughly degassed anhydrous 1,4-Dioxane to achieve a 0.1 M concentration.

  • Heat the reaction mixture at 80 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash chromatography.

Step 3: Deprotection

Causality: Acidic cleavage cleanly removes the Boc group, yielding the desired free amine cross-coupled product without any debromination artifacts.

  • Dissolve the purified coupled product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise at room temperature.

  • Stir for 2 hours until complete consumption of the starting material is observed via TLC/LC-MS.

  • Concentrate under reduced pressure to remove excess TFA.

  • Neutralize the residue with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry, and concentrate to obtain the pure target amine.

References

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies Journal of the American Chemical Society (ACS)[Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions ChemRxiv[Link]

Sources

Technical Support Center: Resolving Solubility Challenges of 2-(5-Bromo-pyridin-3-YL)-ethylamine in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(5-Bromo-pyridin-3-YL)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in aqueous media. Our approach is rooted in foundational physicochemical principles to empower you with the knowledge to overcome these challenges in your experimental workflows.

Understanding the Molecule: Physicochemical Properties

2-(5-Bromo-pyridin-3-YL)-ethylamine is a bifunctional molecule containing two basic centers: the pyridine ring nitrogen and the primary ethylamine nitrogen. Its solubility in aqueous solutions is critically dependent on the pH of the medium, which governs the ionization state of these two functional groups.

The presence of an electron-withdrawing bromine atom on the pyridine ring decreases the basicity of the pyridine nitrogen.[1] Conversely, the ethylamino group is a typical primary amine. Based on the pKa values of similar structures such as pyridine (pKa ≈ 5.2), 3-aminopyridine (pKa ≈ 6.0), and ethylamine (pKa ≈ 10.8), we can estimate the pKa values for the two basic centers of 2-(5-Bromo-pyridin-3-YL)-ethylamine.[2][3]

Table 1: Estimated Physicochemical Properties of 2-(5-Bromo-pyridin-3-YL)-ethylamine

PropertyEstimated ValueComments
pKa₁ (Pyridinium ion) ~ 4.0 - 4.5The bromine substituent lowers the pKa compared to unsubstituted pyridine (pKa ≈ 5.25).[4]
pKa₂ (Ethylammonium ion) ~ 10.0 - 10.5Similar to other primary alkylamines.
LogP (predicted) ~ 1.5 - 2.0Indicates moderate lipophilicity.
Aqueous Solubility (predicted, intrinsic) Low (µg/mL to low mg/mL range)The un-ionized form is expected to have limited aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-(5-Bromo-pyridin-3-YL)-ethylamine (free base) is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is happening and what should I do?

A1: Understanding the Issue:

At neutral pH, the ethylamine side chain (pKa₂ ≈ 10.0-10.5) will be predominantly protonated (positively charged), while the pyridine ring (pKa₁ ≈ 4.0-4.5) will be largely in its neutral, un-ionized form. Although the protonated amine enhances water solubility, the overall solubility of the molecule at this pH is likely still low due to the lipophilic nature of the bromopyridine core. If the concentration you are trying to achieve exceeds its intrinsic solubility at this pH, you will observe poor dissolution.

Troubleshooting Steps:

  • pH Adjustment (Primary Recommendation): The most effective way to increase the solubility of a basic compound like this is to lower the pH. By decreasing the pH to at least two units below the lowest pKa (pKa₁ ≈ 4.0-4.5), both nitrogen atoms will be fully protonated, forming a more soluble salt.[5][6][7]

    • Action: Prepare your solution in an acidic buffer (e.g., acetate buffer pH 4.0). For many applications, starting with the dihydrochloride salt form can be advantageous.[8]

  • Gentle Heating and Sonication: These methods can help overcome the kinetic barriers of dissolution.

    • Action: Gently warm the solution (e.g., to 37°C) while stirring or sonicating in a water bath. Always check for compound stability at elevated temperatures.

  • Use of Co-solvents: If pH adjustment is not compatible with your experimental system, the use of a water-miscible organic co-solvent can be an effective strategy.[9]

    • Action: Prepare a concentrated stock solution in a co-solvent like DMSO, ethanol, or PEG 400. Then, dilute this stock into your aqueous buffer. Be mindful of the final co-solvent concentration, as it may affect your assay. It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays.

Q2: I have the dihydrochloride salt of 2-(5-Bromo-pyridin-3-YL)-ethylamine. Why am I still seeing precipitation when I dissolve it in water?

A2: Understanding the Issue:

While the dihydrochloride salt is expected to be more water-soluble than the free base, several factors can still lead to precipitation:

  • Common Ion Effect: If your aqueous medium already contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.

  • Buffering Capacity: If you are dissolving the salt in unbuffered water, the dissolution of the acidic salt can lower the pH. However, if the final concentration is high, the solution's pH might not be sufficiently low to maintain full protonation and solubility.

  • "Salting Out": High concentrations of other salts in your buffer can reduce the solubility of your compound by competing for water molecules needed for hydration.

Troubleshooting Steps:

  • Ensure Sufficiently Acidic pH: Do not assume that dissolving the salt in neutral water will result in a low enough pH to maintain solubility at high concentrations.

    • Action: Use a buffered solution with a pH of 4.0 or lower to ensure both amine groups remain protonated.

  • Control the Final Concentration: It's possible that you are exceeding the solubility limit even for the salt form.

    • Action: Try preparing a more dilute solution. Determine the kinetic or thermodynamic solubility in your specific buffer to establish a working concentration range.

  • Co-solvent Addition: As with the free base, using a co-solvent can help.

    • Action: Prepare a stock solution in a suitable organic solvent and dilute it into your acidic buffer.

Q3: How do I choose the right buffer system for my experiment?

A3: Key Considerations:

The choice of buffer depends on the required pH for solubility and the compatibility with your experimental assay.

  • For Enhanced Solubility (pH < 4.5):

    • Acetate Buffers (pH 3.6 - 5.6): A good choice for maintaining a pH well below the pKa of the pyridine nitrogen.

    • Citrate Buffers (pH 3.0 - 6.2): Offers a wider buffering range in the acidic region.

  • For Experiments at or Near Physiological pH (if solubility allows):

    • Phosphate-Buffered Saline (PBS, typically pH 7.4): Be aware of the potential for lower solubility.

    • HEPES (pH 6.8 - 8.2): A common buffer in cell culture experiments.

Experimental Protocol: Determining an Appropriate Buffer System

  • Prepare a Concentrated Stock: Make a 10-20 mM stock solution of 2-(5-Bromo-pyridin-3-YL)-ethylamine dihydrochloride in 100% DMSO.

  • Prepare a Range of Buffers: Prepare small volumes of different buffers (e.g., citrate pH 4.0, acetate pH 5.0, phosphate pH 6.5, and PBS pH 7.4).

  • Kinetic Solubility Test: Add the DMSO stock to each buffer to achieve your desired final concentration (e.g., 10 µM, 50 µM, 100 µM). The final DMSO concentration should be kept constant and low (e.g., 0.5%).

  • Observation: Mix well and let the solutions stand at room temperature for 1-2 hours. Visually inspect for any precipitation. For a more quantitative assessment, you can measure the turbidity using a plate reader.

  • Select the Optimal Buffer: Choose the buffer system that maintains the compound in solution at your desired concentration and is compatible with your downstream application.

Visualizing the Concepts

pH-Dependent Ionization

The following diagram illustrates how the ionization state of 2-(5-Bromo-pyridin-3-YL)-ethylamine changes with pH, which directly impacts its aqueous solubility.

G cluster_pH pH Scale cluster_species Dominant Molecular Species pH2 pH < 4.0 pH5 pH 4.5 - 9.5 Diprotonated Diprotonated (High Solubility) pH2->Diprotonated Both amines protonated pH11 pH > 10.5 Monoprotonated Monoprotonated (Moderate Solubility) pH5->Monoprotonated Ethylamine protonated, Pyridine neutral Neutral Neutral (Low Solubility) pH11->Neutral Both amines neutral

Caption: pH-dependent protonation states of the compound.

Solubility Troubleshooting Workflow

This workflow provides a systematic approach to addressing solubility issues with 2-(5-Bromo-pyridin-3-YL)-ethylamine.

G start Compound Precipitation in Aqueous Buffer check_form Are you using the free base or a salt? start->check_form free_base Free Base check_form->free_base salt Salt Form (e.g., HCl) check_form->salt lower_ph Lower pH with Acidic Buffer (e.g., Acetate pH 4.0) free_base->lower_ph check_buffer_ph Is the buffer pH < 4.5? salt->check_buffer_ph success Solubility Achieved lower_ph->success yes_buffer Yes check_buffer_ph->yes_buffer no_buffer No check_buffer_ph->no_buffer check_conc Consider Lowering Final Concentration yes_buffer->check_conc no_buffer->lower_ph use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) use_cosolvent->success check_conc->use_cosolvent check_conc->success

Caption: A decision tree for troubleshooting solubility.

References

  • PubChem. Ethylamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pyridine. [Link]

  • Fiveable. pH and Solubility - AP Chem. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Chemistry Steps. The Effect of pH on Solubility. [Link]

  • Expii. Effect of pH on Solubility — Overview & Examples. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • bio.tools. MolGpKa. [Link]

  • LookChem. Cas 109-04-6,2-Bromopyridine. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • Chemaxon. Solubility Predictor - Documentation. [Link]

  • Quora. What is the pKa value of ethylamine and aniline? [Link]

  • MDPI. Acidity Study on 3-Substituted Pyridines. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • LCI Web Tools. Predictor Solubility. [Link]

  • Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

  • The Royal Society of Chemistry. Supplementary Informations. [Link]

  • ACS Publications. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data. [Link]

  • University of California, Irvine. Pyridines. [Link]

  • Acta Pharmaceutica Sinica B. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Chegg. Solved 9. The pka values for ethylamine (CH3CH2NH2), ethyl. [Link]

  • Google Patents.
  • European Journal of Pharmaceutical Sciences. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • ResearchGate. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

  • RSC Publishing. Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. [Link]

  • Google Patents.
  • Journal of Drug Delivery Science and Technology. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • ScienceDirect. Salt formation to improve drug solubility. [Link]

  • GSC Biological and Pharmaceutical Sciences. A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. [Link]

  • SINTEF. Influence of substitution of water by organic solvents in amine solutions on absorption of CO 2. [Link]

  • ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO>2> capture. [Link]

  • IntechOpen. Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • RSC Publishing. Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to α,β-unsaturated aldehydes and ketones. [Link]

  • Wiley Online Library. Stabilisation of Bromenium Ions in Macrocyclic Halogen Bond Complexes. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(5-Bromo-pyridin-3-YL)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. As an Application Scientist, I frequently encounter method transfer and peak shape issues with highly basic, halogenated active pharmaceutical ingredients (APIs). 2-(5-Bromo-pyridin-3-YL)-ethylamine presents a classic chromatographic challenge: severe peak tailing on standard reversed-phase (RP) silica columns.

This guide provides the mechanistic causality behind this phenomenon, a diagnostic workflow, and a self-validating experimental framework to resolve it.

Mechanistic Profile of the Target Analyte

To troubleshoot effectively, we must first understand the molecule's ionization states. 2-(5-Bromo-pyridin-3-YL)-ethylamine possesses two distinct ionizable centers:

  • Pyridine Ring: A weakly basic aromatic nitrogen with a pKa of approximately 5.3 1.

  • Primary Ethylamine Chain: A highly basic primary aliphatic amine with a pKa of approximately 10.8 2.

At a standard HPLC mobile phase pH of 7.0, the primary amine is fully protonated (cationic). This localized positive charge acts as a strong electrostatic cation, seeking out negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase. Because this secondary ion-exchange interaction has slower mass transfer kinetics than the primary hydrophobic (C18) interaction, the analyte molecules desorb at different rates, causing the characteristic "tail" [[3]]().

Diagnostic Workflow

Before altering mobile phases, you must isolate the root cause of the tailing. Use the following logical workflow to determine if your issue is chemical (secondary interactions) or physical (system dead volume).

TroubleshootingWorkflow Start Observe Peak Tailing 2-(5-Bromo-pyridin-3-YL)-ethylamine CheckNeutral Inject Retained Neutral Marker (e.g., Toluene) Start->CheckNeutral IsNeutralTailing Does the neutral marker tail? (Tf > 1.2) CheckNeutral->IsNeutralTailing PhysicalIssue Physical / System Issue Check extra-column volume, fittings, or column void IsNeutralTailing->PhysicalIssue Yes ChemicalIssue Chemical Issue Secondary interactions between amine and ionized silanols IsNeutralTailing->ChemicalIssue No Strategy1 Strategy A: High pH (pH > 11.5) Deprotonate primary amine Requires Hybrid Silica ChemicalIssue->Strategy1 Strategy2 Strategy B: Low pH (pH < 2.5) Protonate silanols (Si-OH) Use TFA or CSH Columns ChemicalIssue->Strategy2

Diagnostic logic for isolating and resolving HPLC peak tailing in basic primary amines.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does 2-(5-Bromo-pyridin-3-YL)-ethylamine exhibit severe peak tailing on standard C18 columns, even with endcapping? A: Standard silica supports have a heterogeneous surface of silanol groups. While endcapping masks many of these, acidic silanols (pKa ~3.5–4.5) remain [[4]](). When analyzing basic compounds, the protonated primary amine interacts strongly with these ionized silanols via ion-exchange mechanisms. Endcapping alone is insufficient for a molecule with a pKa of 10.8.

Q2: How do I optimize the mobile phase pH to mitigate this tailing? A: Operating close to an analyte's pKa results in inconsistent, tailing peaks due to the presence of multiple ionization states 5. You must push the pH to an extreme to ensure a single, stable ionization state:

  • The High-pH Strategy: By raising the mobile phase pH to at least 2 units above the highest pKa (i.e., pH ≥ 12.8, practically pH 11.5–12.0 using ammonium hydroxide), you fully deprotonate the primary amine. A neutral analyte cannot undergo ion-exchange interactions with silanols. Caution: This requires a high-pH tolerant hybrid silica column.

  • The Low-pH Strategy: By dropping the pH to 2.0 (using 0.1% Trifluoroacetic acid [TFA] or Formic acid), you protonate the silanol groups (Si-OH), neutralizing the stationary phase's negative charge [[6]](). While the analyte remains fully protonated, the lack of ionized silanols reduces tailing. TFA also acts as an ion-pairing agent, masking the analyte's positive charges.

Q3: What stationary phases are recommended for this specific structural profile? A: If you cannot use a high-pH mobile phase due to sample stability, you must change the column chemistry:

  • Positively Charged Surface Columns (e.g., CSH): These columns have a low-level positive charge on the surface. They electrostatically repel the protonated ethylamine, drastically sharpening the peak without needing strong ion-pairing agents.

  • Polar-Embedded Columns (e.g., Amide-linked C18): These incorporate a polar functional group near the silica surface, forming a localized hydration layer that shields the basic amine from residual silanols.

Q4: What if tailing persists despite optimal column and mobile phase selection? A: A mismatch between the sample diluent and the mobile phase (e.g., injecting the sample dissolved in 100% methanol into a 95% aqueous mobile phase) causes localized precipitation or "viscous fingering," leading to fronting or tailing. Always match your sample diluent as closely as possible to the initial mobile phase conditions.

Quantitative Data: Buffer & Column Comparison

The following table summarizes the expected chromatographic performance of 2-(5-Bromo-pyridin-3-YL)-ethylamine under various methodological conditions.

Mobile Phase pHBuffer / AdditiveStationary Phase TypeAnalyte Ionization StateExpected USP Tailing Factor (Tf)
pH 7.0 10mM PhosphateStandard C18 (Type B)Dicationic> 2.5 (Severe Tailing)
pH 2.0 0.1% Formic AcidStandard C18 (Type B)Dicationic1.6 - 1.9 (Moderate Tailing)
pH 2.0 0.1% TFAStandard C18 (Type B)Dicationic (Ion-paired)1.2 - 1.4 (Acceptable)
pH 2.0 0.1% Formic AcidCharged Surface Hybrid (CSH)Dicationic (Repelled)1.0 - 1.2 (Excellent)
pH 11.5 0.1% Ammonium HydroxideHigh-pH Hybrid C18Neutral1.0 - 1.1 (Excellent)

Self-Validating Experimental Protocol

A self-validating protocol ensures that any observed improvement in peak shape is definitively caused by the chemical adjustments made, rather than random system fluctuations or column equilibration artifacts.

Step 1: System Suitability & Physical Void Validation (The Self-Validation Step) Causality: Neutral compounds cannot undergo acid-base secondary interactions. If a neutral compound tails, the issue is physical (plumbing), not chemical 7.

  • Prepare a solution of Toluene (retained neutral marker) and Uracil (unretained void volume marker) at 0.1 mg/mL in the mobile phase.

  • Inject 2 µL onto the current column.

  • Calculate the USP Tailing Factor (Tf) for Toluene.

  • Validation Gate: If Tf > 1.2, stop. Replace the column frit, check for dead volume in PEEK tubing/fittings, and re-run. Do not proceed to Step 2 until the neutral marker is perfectly symmetrical.

Step 2: Baseline Chemical Assessment Causality: Establishes the severity of silanol interactions under standard acidic conditions.

  • Prepare 2-(5-Bromo-pyridin-3-YL)-ethylamine at 0.5 mg/mL in 90% Water / 10% Acetonitrile.

  • Run a gradient from 5% to 95% Acetonitrile over 10 minutes using 0.1% Formic Acid in Water (pH ~2.7) as Mobile Phase A.

  • Record the Tf. (Expect Tf > 1.5 due to residual ionized silanols).

Step 3: Orthogonal pH & Ion-Pairing Screening Causality: Tests the hypothesis that neutralizing silanols or ion-pairing the amine will restore peak symmetry.

  • Condition A (Ion-Pairing): Flush the system and column with 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Equilibrate for 20 column volumes. Inject the analyte. TFA will form a neutral ion-pair with the primary amine, masking it from the silica surface.

  • Condition B (High pH - Requires Hybrid Column): Switch to a hybrid silica column (e.g., Waters XBridge). Use 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide as Mobile Phase A. Inject the analyte. The primary amine (pKa 10.8) will be >50% deprotonated, drastically reducing secondary interactions.

Step 4: Diluent Matching Causality: Prevents viscous fingering and localized precipitation at the column head.

  • Once the optimal mobile phase is selected (e.g., Condition A), dilute your sample stock solution using the exact initial mobile phase conditions (e.g., 95% 0.1% TFA in Water / 5% Acetonitrile).

  • Inject and verify that the peak shape remains symmetrical across multiple injection volumes (1 µL to 10 µL) to rule out mass overload.

References

  • Troubleshooting Peak Tailing in LC | Scribd | 3

  • Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders | 6

  • HPLC Peak Tailing | Axion Labs | 7

  • Ethylamine | ScienceMadness Wiki | 2

  • Home | HPLC Calculator | Khemit | 4

  • Why is pyridine less basic than ethylamine? | Quora | 1

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Validation of 2-(5-Bromo-pyridin-3-YL)-ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of mass spectrometry techniques for the validation of 2-(5-Bromo-pyridin-3-YL)-ethylamine synthesis. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the identity, purity, and quality of synthesized pharmaceutical intermediates. The methodologies described herein are grounded in established regulatory principles to ensure scientific integrity.

Introduction: The Critical Need for Synthesis Validation

2-(5-Bromo-pyridin-3-YL)-ethylamine is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity is paramount to the safety and efficacy of the final drug product. Consequently, validating its synthesis is not merely a procedural step but a foundational requirement for quality control. Mass spectrometry (MS) stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide will compare and detail the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the definitive validation of the target compound. We will explore how this method provides unequivocal structural confirmation and allows for the detection and identification of potential process-related impurities. All protocols are designed to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines on analytical procedure validation, ensuring the data is reliable and suitable for regulatory submission.[1][2][3][4][5][6]

Contextualizing the Analysis: A Plausible Synthetic Pathway and Potential Impurities

To design a robust validation method, one must first understand the synthetic route and anticipate potential impurities. A common and efficient method for synthesizing substituted pyridin-3-yl-ethylamines involves the reduction of a corresponding nitrile.

Plausible Synthetic Route: A likely synthesis for 2-(5-Bromo-pyridin-3-YL)-ethylamine (3 ) starts from 5-bromonicotinonitrile (1 ). This involves a reduction of the nitrile group, often using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

  • Step 1: Starting Material: 5-Bromonicotinonitrile (1 )

  • Step 2: Reduction of the nitrile group to an amine.

  • Step 3: Final Product: 2-(5-Bromo-pyridin-3-YL)-ethylamine (3 )

Based on this pathway, several process-related impurities could be present in the final product:

  • Unreacted Starting Material: 5-Bromonicotinonitrile (1 )

  • Partially Reduced Intermediate: An imine intermediate (2 ) that has not been fully reduced.

  • Over-alkylation Products: Though less common with this specific reaction, side reactions could potentially occur.

  • Isomeric Impurities: Depending on the purity of the starting materials, other bromopyridine isomers could be present.

A successful validation method must be able to unequivocally distinguish the target compound from these potential impurities.

The Analytical Cornerstone: LC-MS/MS for Definitive Validation

While direct infusion mass spectrometry can confirm the molecular weight of the primary component, it lacks the ability to separate it from impurities. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing both separation and highly specific detection.[7][8]

Why LC-MS/MS is the Superior Choice:

  • Specificity: The chromatographic separation (LC) resolves the target analyte from impurities, while the tandem mass spectrometry (MS/MS) provides a unique fragmentation pattern—a molecular fingerprint—that confirms the identity.[6]

  • Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations, making it ideal for impurity profiling.

  • Versatility: The technique is well-suited for polar molecules like 2-(5-Bromo-pyridin-3-YL)-ethylamine, which ionize efficiently using electrospray ionization (ESI).[8][9]

The Bromine Isotopic Signature: A Built-in Confirmation Tool

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[10][11] This results in a characteristic "doublet" for any ion containing a bromine atom, where two peaks of nearly equal intensity are observed, separated by 2 m/z units (the M+ and M+2 peaks).[11] This signature provides an immediate and powerful confirmation of the presence of bromine in the molecule and its fragments.

Experimental Design and Protocols

The following section outlines a detailed, step-by-step protocol for the validation of 2-(5-Bromo-pyridin-3-YL)-ethylamine synthesis using LC-MS/MS. This protocol is designed to be a self-validating system, incorporating checks for specificity, linearity, and sensitivity as per ICH guidelines.[2][5][6][12]

Overall Validation Workflow

The validation process follows a logical sequence from sample preparation to final data analysis and reporting.

Caption: High-level workflow for LC-MS/MS validation.

Detailed LC-MS/MS Protocol

This method is optimized for the separation and detection of small, polar, basic compounds.

Liquid Chromatography (LC) Parameters:

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Scan Type 1 (Full Scan):

    • Mass Range: 50-400 m/z

    • Purpose: To detect the protonated molecular ions [M+H]⁺ of the target and any impurities.

  • Scan Type 2 (Product Ion Scan / MS/MS):

    • Precursor Ion: m/z 201.0 and 203.0

    • Collision Energy: Optimized (e.g., 20-30 eV) to induce fragmentation.

    • Purpose: To generate a characteristic fragmentation pattern for structural confirmation.

Data Analysis and Comparative Guide

Expected Mass Spectrometry Data

The following table summarizes the expected m/z values for the target compound and a key potential impurity.

Compound NameStructureMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ (m/z)
Target: 2-(5-Bromo-pyridin-3-YL)-ethylamine C₇H₉BrN₂199.9953201.0031 (⁷⁹Br) / 203.0011 (⁸¹Br)
Impurity: 5-Bromonicotinonitrile C₆H₃BrN₂181.9585182.9663 (⁷⁹Br) / 184.9643 (⁸¹Br)

Note: Structures are illustrative. Exact masses calculated for the most abundant isotopes.

Interpreting the Results: A Comparative Analysis

A successful synthesis will yield a chromatogram with a major peak corresponding to the target compound. The mass spectrum of this peak must exhibit the following features:

  • Correct Molecular Ion: The full scan MS must show a strong signal for the protonated molecule [M+H]⁺ at m/z 201.0 and 203.0.

  • Characteristic Isotopic Pattern: The peaks at m/z 201.0 and 203.0 must be of nearly equal intensity (~1:1 ratio), confirming the presence of a single bromine atom.[10][11][13]

  • Specific Fragmentation Pattern: The MS/MS spectrum must show the expected fragment ions. For 2-(5-Bromo-pyridin-3-YL)-ethylamine, a primary fragmentation is the loss of the ethylamine side chain.

Fragmentation Pathway Analysis

The structural identity is definitively confirmed by analyzing the fragmentation pattern. Tandem MS breaks the molecule at its weakest bonds, providing a reproducible fingerprint.

G parent [M+H]⁺ m/z 201/203 frag1 Loss of CH₂NH₂ (Side chain cleavage) parent->frag1  -30 Da product1 Fragment Ion m/z 171/173 frag1->product1

Caption: Predicted fragmentation of 2-(5-Bromo-pyridin-3-YL)-ethylamine.

Comparative Data Table:

FeatureExpected Result for Target CompoundExpected Result for Impurity (5-Bromonicotinonitrile)Validation Outcome
Retention Time Distinct peak (e.g., ~2.5 min)Different retention time (earlier elution)Specificity Confirmed
[M+H]⁺ (m/z) 201.0 / 203.0183.0 / 185.0Identity Confirmed
Isotopic Ratio ~1:1~1:1Bromine Confirmed
Key MS/MS Fragment (m/z) 171.0 / 173.0Different fragmentation (e.g., loss of CN)Structure Confirmed

Conclusion

This guide establishes a robust framework for the validation of 2-(5-Bromo-pyridin-3-YL)-ethylamine synthesis using LC-MS/MS. By comparing the experimental data against predicted values for the target molecule and its likely impurities, researchers can achieve an unequivocal confirmation of product identity and purity. The methodology's foundation in established regulatory guidelines ensures the generation of high-quality, defensible data critical for advancing drug development programs. Adherence to these principles of specificity, sensitivity, and structural confirmation provides the highest level of confidence in the synthesized material.

References

  • U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemguide. Mass Spectra - The M+2 Peak. [Link]

  • Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Link]

  • Journal of Mass Spectrometry. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. [Link]

  • The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]

Sources

The Phenyl-to-Pyridyl Switch: A Comparative Guide to Phenethylamine and 2-(5-Bromo-pyridin-3-YL)-ethylamine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the intricate dance of drug design, even the smallest structural modification can lead to profound changes in a molecule's biological activity. The strategic replacement of a phenyl ring with a bioisosteric pyridyl ring is a classic yet powerful tactic in the medicinal chemist's arsenal. This guide provides an in-depth comparison of two core scaffolds, phenethylamine and its pyridyl analogue, 2-(5-bromo-pyridin-3-YL)-ethylamine, within the context of Structure-Activity Relationship (SAR) studies. We will explore the underlying principles of this bioisosteric switch, compare their effects on receptor interactions, and provide the experimental frameworks necessary to validate these findings.

The Principle of Bioisosteric Replacement: More Than Just Swapping Rings

Bioisosterism, the substitution of an atom or group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. The replacement of a phenyl group with a pyridine ring, often termed a "phenyl-pyridyl switch," is a prime example. While structurally similar, the introduction of a nitrogen atom into the aromatic ring fundamentally alters its electronic and physicochemical properties.

Key Physicochemical Differences:

The pyridine nitrogen introduces a dipole moment and can act as a hydrogen bond acceptor, a capability the parent phenyl ring lacks.[1] This seemingly subtle change can create new, favorable interactions with a biological target, potentially boosting potency and selectivity.[1] Conversely, the electron-withdrawing nature of the nitrogen atom can alter the pKa of the ethylamine side chain and influence the molecule's overall metabolic stability.

To illustrate these differences, let's compare the core scaffolds:

PropertyPhenethylamine2-(5-Bromo-pyridin-3-YL)-ethylamineRationale for Change
Structure Phenyl ring5-Bromo-3-pyridyl ringIntroduction of a nitrogen atom for potential H-bonding and altered electronics. Bromine atom acts as a bulky, electron-withdrawing group to probe steric and electronic tolerance.
Aromaticity AromaticAromatic, electron-deficientThe pyridine ring is less electron-rich than benzene, which can influence π-π stacking interactions with the receptor.
Hydrogen Bonding Phenyl ring is a weak H-bond acceptor.Pyridine nitrogen is a strong H-bond acceptor.This provides an opportunity for an additional anchoring point within the receptor binding pocket.
Dipole Moment ~0 DNon-zero, directed towards the nitrogen.Can influence long-range electrostatic interactions and membrane permeability.
Basicity (pKa of ethylamine) ~9.8Expected to be slightly lower than phenethylamine.The electron-withdrawing nature of the bromopyridinyl ring can decrease the basicity of the side-chain amine.

This strategic alteration of properties is the fundamental reason for synthesizing and evaluating pyridyl analogs in SAR campaigns that may have originated with a phenethylamine hit.

A Tale of Two Scaffolds at Key Biological Targets

Phenethylamines are famously known for their activity at monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2][3] Pyridinyl compounds, on the other hand, are classic components of ligands for nicotinic acetylcholine receptors (nAChRs).[4] However, the principle of scaffold hopping encourages the exploration of these structures at each other's primary targets.

The SAR Landscape at Serotonin Receptors

The serotonin 5-HT2A receptor is a well-studied target for phenethylamine-based psychoactive compounds.[2] SAR studies have revealed that substitutions on the phenyl ring dramatically influence affinity and functional activity.[5] For instance, methoxy groups at the 2- and 5-positions and a halogen (like bromine) at the 4-position generally confer high affinity.

Comparative SAR Insights at a Hypothetical Serotonin Receptor:

FeaturePhenethylamine Analog (e.g., 4-Bromo-phenethylamine)Pyridylethylamine Analog (e.g., 2-(5-Bromo-pyridin-3-YL)-ethylamine)Expected Impact of the Phenyl-to-Pyridyl Switch
Primary Interaction The protonated amine forms a salt bridge with a key aspartate residue (e.g., D3.32 in many GPCRs).The protonated amine forms a similar salt bridge with the key aspartate residue.This core interaction is expected to be conserved.
Aromatic Ring Interaction The phenyl ring engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.The pyridyl ring can also engage in π-π stacking, but the interaction will be electronically different (π-deficient pyridine vs. π-rich phenyl).This can lead to altered binding geometry and affinity.
Key Substituent (Bromine) The 4-bromo substituent often enhances affinity, likely through hydrophobic or halogen bonding interactions.The 5-bromo substituent on the pyridine ring would also be expected to probe similar interactions. Its position relative to the ethylamine is different, which will explore a different region of the pocket.The combination of the pyridine nitrogen and the bromine atom offers a unique electronic and steric profile for receptor mapping.
Additional Interaction None from the core ring.The pyridine nitrogen can act as a hydrogen bond acceptor with a suitable donor residue (e.g., a serine or threonine hydroxyl group).This has the potential to significantly increase binding affinity if the geometry is optimal.

This comparison highlights that the phenyl-to-pyridyl switch is not a simple substitution but a strategic move to probe new interactions and potentially improve the ligand's affinity and selectivity profile.

Signaling Pathways: A Visual Comparison

To fully appreciate the functional consequences of receptor activation by these ligands, it is essential to understand the downstream signaling cascades.

Diagram: Generalized 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, a Gq-coupled GPCR, initiates a cascade leading to an increase in intracellular calcium.[7][8]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gαq/11 G-protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates targets Ligand Phenethylamine or Pyridylethylamine Analog Ligand->Receptor Binds

Caption: Agonist binding to the 5-HT2A receptor activates the Gq pathway.

Diagram: Generalized Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels, and their activation leads to direct ion influx, primarily Na⁺ and Ca²⁺, causing rapid depolarization.[9][10]

nAChR_Pathway cluster_membrane Plasma Membrane cluster_ions nAChR Nicotinic Acetylcholine Receptor (nAChR) Na_in Na⁺ Influx nAChR->Na_in Ca_in Ca²⁺ Influx nAChR->Ca_in Depolarization Membrane Depolarization Na_in->Depolarization Ca_Signaling Ca²⁺-dependent Signaling Ca_in->Ca_Signaling Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Ca_Signaling->Response Ligand Pyridylethylamine or Phenethylamine Analog Ligand->nAChR Binds & Opens Channel

Caption: Agonist binding to nAChRs causes ion influx and cell depolarization.

Experimental Validation: A Protocol for Radioligand Binding Assays

The first step in any SAR study is to quantify the binding affinity of the new analogs for the target receptor. The competitive radioligand binding assay is the gold standard for this purpose.[11][12] It measures how effectively a test compound (the "competitor," e.g., 2-(5-bromo-pyridin-3-YL)-ethylamine) competes with a radiolabeled ligand (a "radioligand" with known high affinity) for binding to the receptor.

Workflow for a Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from cells expressing the target receptor Incubation 3. Incubate: Membranes + Radioligand + Test Compound (or buffer) Membrane_Prep->Incubation Reagent_Prep 2. Prepare Assay Buffer, Radioligand, and Test Compound dilutions Reagent_Prep->Incubation Filtration 4. Rapid Filtration to separate bound from free radioligand Incubation->Filtration Washing 5. Wash Filters to remove non-specific binding Filtration->Washing Counting 6. Quantify Radioactivity on filters (Scintillation Counting) Washing->Counting Curve_Fit 7. Plot % Inhibition vs. [Test Compound] and fit to determine IC50 Counting->Curve_Fit Ki_Calc 8. Calculate Ki using the Cheng-Prusoff equation Curve_Fit->Ki_Calc

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology

This protocol is a generalized procedure for a 96-well plate format and should be optimized for the specific receptor and radioligand being used.[13]

Materials:

  • Receptor Source: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: e.g., [³H]-Ketanserin (a 5-HT2A antagonist) at a concentration near its Kd.

  • Non-specific Determinate: A high concentration (e.g., 10 µM) of a known, unlabeled 5-HT2A ligand (e.g., Mianserin).

  • Test Compounds: Phenethylamine, 2-(5-bromo-pyridin-3-YL)-ethylamine, and other analogs, prepared in a dilution series.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

  • Plate Setup:

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of the non-specific determinate.

    • Test Compound wells: Add 50 µL of each concentration of the test compounds.

  • Add Radioligand: To all wells, add 50 µL of the radioligand solution prepared in assay buffer.

  • Initiate Reaction: To all wells, add 150 µL of the receptor membrane preparation (containing 5-20 µg of protein). The final volume in each well is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells through the pre-soaked glass fiber filter plate using a cell harvester. This traps the membranes (with bound radioligand) on the filter while unbound radioligand passes through.

  • Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand and reduce non-specific binding.

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each test compound concentration, calculate the percent inhibition of specific binding.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The comparison between phenethylamine and 2-(5-bromo-pyridin-3-YL)-ethylamine exemplifies a fundamental strategy in medicinal chemistry: the use of bioisosteric replacement to systematically probe the SAR of a lead compound. The phenyl-to-pyridyl switch alters key physicochemical properties, introducing the potential for new hydrogen bonding interactions and modifying electronic characteristics, which can lead to significant changes in receptor affinity, selectivity, and functional activity.

While phenethylamines are well-established ligands for monoamine receptors and pyridinyl compounds for nAChRs, exploring them at each other's targets is a logical step in scaffold hopping and lead optimization. The provided experimental framework for radioligand binding assays offers a robust method for quantifying the affinity of these and other novel analogs. Future work should focus on obtaining functional data (e.g., via calcium mobilization or cAMP assays) to determine whether these compounds act as agonists, antagonists, or allosteric modulators, thereby painting a complete picture of their pharmacological profile.

References

  • Kim, J., et al. (2020). Structure of the human serotonin 2A receptor in complex with a psychedelic drug. Cell, 182(6), 1574-1586.e19.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • Akaike, A., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Available at: [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-259. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Available at: [Link]

  • Peglion, J. L., et al. (1995). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 38(22), 4546-4556. Available at: [Link]

  • Rada, B., et al. (2021). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. Available at: [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. Available at: [Link]

  • Brea, J., et al. (2020). 5-HT2A receptor signaling pathways. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • DigitalCommons@UNL. (n.d.). Acetylcholine: II. Nicotinic Receptors. Available at: [Link]

  • Lee, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. Available at: [Link]

  • Nieto, C. T., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry, 20, 1083-1100. Available at: [Link]

  • Nieto, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 193. Available at: [Link]

  • Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogs. Journal of Medicinal Chemistry, 23(3), 294-299. Available at: [Link]

  • Dukat, M., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. PMC. Available at: [Link]

  • Lee, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available at: [Link]

  • Kakiuchi, M., & Imoto, H. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Nieto, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Kakiuchi, M. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link]

  • Glennon, R. A. (1991). Strategies for the Development of Selective Serotonergic Agents. OUCI. Available at: [Link]

  • Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Dukat, M., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. PMC. Available at: [Link]

Sources

A Comparative Guide to Catalytic Efficiency with 2-(5-Bromo-pyridin-3-YL)-ethylamine Substrates

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the 2-(5-Bromo-pyridin-3-YL)-ethylamine moiety represents a critical building block for the synthesis of a diverse range of biologically active compounds. The selection of an appropriate catalytic system for the cross-coupling reactions of this substrate is paramount to achieving high yields, purity, and overall efficiency. This guide provides a comparative analysis of various catalytic systems, supported by experimental data from analogous substrates, to inform catalyst selection and reaction optimization.

The Critical Role of the Catalyst in Pyridine Functionalization

The inherent electronic properties of the pyridine ring, particularly its electron-deficient nature, can pose challenges for certain catalytic transformations. The nitrogen atom can also coordinate to the metal center, sometimes leading to catalyst inhibition. Therefore, the judicious choice of catalyst, including the metal precursor and the associated ligands, is crucial to overcoming these hurdles and achieving the desired chemical transformation with high efficiency. This guide will focus on some of the most prevalent and powerful cross-coupling reactions utilized in the functionalization of bromopyridines: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Key Performance Indicators for Catalytic Efficiency

To objectively compare the performance of different catalytic systems, we will consider the following key metrics:

  • Yield (%) : The percentage of the desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON) : The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. A higher TON indicates a more robust and efficient catalyst.

  • Turnover Frequency (TOF) : The number of turnovers per unit time (usually h⁻¹). TOF is a measure of the catalyst's activity.

  • Reaction Time (h) : The time required to achieve a satisfactory yield. Shorter reaction times are generally preferred.

  • Reaction Temperature (°C) : The temperature at which the reaction is conducted. Milder reaction conditions (lower temperatures) are often desirable to minimize side reactions and energy consumption.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of various catalytic systems in cross-coupling reactions with bromopyridine substrates analogous to 2-(5-Bromo-pyridin-3-YL)-ethylamine. This data serves as a valuable starting point for designing and optimizing your own synthetic routes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For electron-deficient substrates like bromopyridines, the selection of a sufficiently electron-rich and sterically hindered phosphine ligand is critical to promote the key steps of the catalytic cycle.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Arylboronic acids75-92Yields reported for 5-bromo-2-methylpyridine.[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80N-Boc-2-pyrroleboronic acidHighEffective for a broad range of boronic acids.[2]
Pd(OAc)₂ / SPhosSPhosK₂CO₃Toluene/H₂O100Arylboronic acids~90-98Highly active catalyst, allows for lower catalyst loading.[3]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O100Phenylboronic acid85 (Hypothetical)Expected high performance with challenging substrates.[4]
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[5] The choice of ligand is crucial for achieving high yields, especially with challenging substrates.[5]

Catalyst SystemLigandBaseSolventTemperature (°C)Amine PartnerYield (%)Notes
Pd₂(dba)₃ / RuPhosRuPhosLiHMDSTHF65Morpholine83Effective for a range of cyclic and acyclic amines.[6]
BrettPhos-precatalyst-LiHMDSTHF65Cyclopentylamine78Broad scope for C-N cross-coupling reactions.[7][8]
Pd(OAc)₂ / t-Bu₃Pt-Bu₃PK₂CO₃t-BuOH110Secondary Aniline84[6]
Pd₂(dba)₃ / (±)-BINAP(±)-BINAPNaOButToluene80(+/-)-trans-1,2-diaminocyclohexane60Used for coupling with diamines.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for introducing alkyne functionalities onto an aromatic core.[3] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[3][10]

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(CF₃COO)₂ / PPh₃PPh₃CuIEt₃NDMF1003HighOptimized conditions for 2-amino-3-bromopyridine.[11]
Pd(PPh₃)₂Cl₂PPh₃CuIAmine BaseTHFRoom Temp-GoodClassic conditions, though newer methods often avoid copper.[12]
[DTBNpP] Pd(crotyl)ClDTBNpP-TMPDMSORoom Temp-up to 97%Air-stable precatalyst for copper-free Sonogashira.[13]
Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the C-C bond formation between an unsaturated halide and an alkene.[14][15]

Catalyst SystemLigandBaseSolventTemperature (°C)Coupling PartnerYield (%)Notes
Pd(OAc)₂ / LL (supramolecular)K₂CO₃Toluene130Butyl acrylate78Reactivity enhanced by remote Zn⋯N interactions.[16]
Pd(PPh₃)₄-Triethylamine--Diene (intramolecular)-Amino-Heck reaction to form pyridine compounds.[14]
[RuCl₂(p-cymene)]₂-K₂CO₃Water200 (microwave)2-bromopyridine-Ruthenium-catalyzed multiple C-H bond arylation.[17]

Experimental Protocols and Workflows

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative.

Materials:

  • 2-(5-Bromo-pyridin-3-YL)-ethylamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Toluene/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-(5-Bromo-pyridin-3-YL)-ethylamine, arylboronic acid, and base.[18]

  • Solvent Addition: Add the degassed solvent mixture to the flask.[18]

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.[18]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[18]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R-B(OH)₂ Ar-Pd(II)-R_L2 Ar-Pd(II)-R      L₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Logical Workflow for Catalyst Selection and Reaction Optimization

Catalyst_Selection_Workflow Start Define Synthetic Goal: Target Molecule & Desired Transformation Substrate_Analysis Analyze Substrate: 2-(5-Bromo-pyridin-3-YL)-ethylamine (Steric & Electronic Properties) Start->Substrate_Analysis Reaction_Type Select Reaction Type (e.g., Suzuki, Buchwald-Hartwig, etc.) Substrate_Analysis->Reaction_Type Initial_Screening Initial Catalyst Screening: - Common Pd Precursors - Versatile Ligands Reaction_Type->Initial_Screening Optimization Reaction Optimization: - Base - Solvent - Temperature - Time Initial_Screening->Optimization Analysis Analysis of Results: - Yield - Purity - TON/TOF Optimization->Analysis Analysis->Optimization Iterate if necessary Scale_Up Scale-Up Considerations Analysis->Scale_Up

Caption: A logical workflow for catalyst selection and reaction optimization.

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Substrate, Coupling Partner, & Base Setup->Reagents Catalyst_Addition Addition of Catalyst System Reagents->Catalyst_Addition Reaction_Execution Heating & Stirring Catalyst_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The choice of an optimal catalytic system for the functionalization of 2-(5-Bromo-pyridin-3-YL)-ethylamine is a multifaceted decision that depends on the specific coupling partner, desired scale, and economic considerations. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, have demonstrated broad applicability and high efficiency in a variety of cross-coupling reactions.[7] However, the development of more sustainable and cost-effective catalysts based on earth-abundant metals like copper and nickel continues to be an active area of research.[6] Furthermore, emerging technologies such as flow chemistry are being explored to enhance the efficiency and scalability of these important transformations.[19] This guide provides a solid foundation for researchers to navigate the diverse landscape of catalytic C-C and C-N bond formation with bromopyridine substrates, ultimately accelerating the discovery and development of novel therapeutics and functional materials.

References

  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem. (URL: )
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (URL: )
  • Recent Advances in C-H Bond Functionalization with Ruthenium-Based C
  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
  • Heck reaction - Wikipedia. (URL: [Link])

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (URL: )
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (URL: [Link])

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: )
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - MDPI. (URL: [Link])

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. (URL: [Link])

  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (URL: )
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (URL: [Link])

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (URL: [Link])

  • A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines - Benchchem. (URL: )
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem. (URL: )
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (URL: )
  • (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. - ResearchGate. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (URL: [Link])

  • A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline - Benchchem. (URL: )
  • A Comparative Guide to Catalysts in 2-Bromoethylamine Reactions - Benchchem. (URL: )
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (URL: [Link])

  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • The Intramolecular Heck Reaction - Macmillan Group. (URL: )
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (URL: [Link])

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (URL: [Link])

  • Percentage Effect of T/H Phase and Evaluation of Catalytic Activity, a Preliminary Study. (URL: )
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)=O catalysis - Scientific Update. (URL: [Link])

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules - DSpace@MIT. (URL: [Link])

  • Visible light driven C–N cross-coupling reactions catalysed by a conjugated polymer network - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed. (URL: [Link])

  • Catalysts, Volume 15, Issue 10 (October 2025) – 86 articles - MDPI. (URL: [Link])

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Performance of homogeneous catalysts viewed in dynamics - PMC. (URL: [Link])

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (URL: [Link])

Sources

comparative cytotoxicity of 2-(5-Bromo-pyridin-3-YL)-ethylamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 2-(5-Bromo-pyridin-3-YL)-ethylamine Derivatives: A Guide for Preclinical Development

As a Senior Application Scientist, evaluating the viability of a chemical scaffold requires looking beyond basic structural features and analyzing its functional versatility in biological systems. The compound 2-(5-Bromo-pyridin-3-YL)-ethylamine (BPEA, CAS: 39741-47-4)[1] has emerged as a highly privileged bifunctional building block in modern drug discovery.

This guide objectively compares the cytotoxic performance of three distinct classes of BPEA derivatives against standard-of-care alternatives. By dissecting the causality behind their mechanisms and providing self-validating experimental protocols, this guide serves as an authoritative framework for researchers optimizing BPEA-derived libraries.

Mechanistic Divergence of BPEA Derivatives

The structural genius of the BPEA scaffold lies in its dual functionality. The ethylamine tail acts as a flexible linker for amidation, sulfonylation, or metal coordination, while the 5-bromo-pyridine ring provides a critical balance of lipophilicity and sigma-hole halogen bonding. Depending on how the ethylamine is derivatized, the resulting compounds exhibit radically different cytotoxic mechanisms.

Class A: BPEA-TASIN Analogs (EBP Inhibitors)

By converting the ethylamine into a sulfonamide or bipiperidine derivative, researchers have synthesized TASIN (Truncated APC Selective Inhibitor) analogs. The 5-bromo substitution is not arbitrary; it allows the pyridine ring to anchor deeply into the hydrophobic pocket of Emopamil Binding Protein (EBP)[2]. EBP inhibition disrupts cholesterol biosynthesis, leading to selective apoptosis in Colorectal Cancer (CRC) cells harboring truncated Adenomatous Polyposis Coli (APC) mutations[3].

Class B: BPEA-Pt(II) Coordination Complexes

When the ethylamine is utilized as a bidentate or monodentate ligand for Platinum(II), the scaffold transforms into a potent DNA-intercalating agent. The heavy-atom effect of the bromine facilitates intersystem crossing, significantly enhancing the generation of Reactive Oxygen Species (ROS) upon cellular reduction[4]. These complexes induce oxidative stress and DNA damage, outperforming traditional platinum drugs in specific lung carcinoma models[4].

Class C: BPEA-Triazine Kinase Inhibitors

Fusing the ethylamine with a triazine core yields ATP-competitive kinase inhibitors targeting the PDK1/Akt pathway. While these derivatives exhibit broad-spectrum cytotoxicity, they often lack the extreme selectivity seen in the TASIN analogs.

Pathway BPEA BPEA Scaffold (CAS 39741-47-4) TASIN BPEA-TASIN Analogs BPEA->TASIN Pt BPEA-Pt(II) Complexes BPEA->Pt Triazine BPEA-Triazine BPEA->Triazine EBP EBP Inhibition TASIN->EBP High Selectivity DNA DNA Intercalation Pt->DNA ROS Generation PDK1 PDK1 Inhibition Triazine->PDK1 Low Potency Apop Apoptosis EBP->Apop APC-Mutant Only DNA->Apop PDK1->Apop

Mechanistic pathways of BPEA derivatives leading to targeted apoptosis.

Comparative Cytotoxicity Profiling

To objectively evaluate these derivatives, we benchmark their IC50 values across three distinct cell lines: A549 (Lung Carcinoma), DLD-1 (APC-mutant CRC), and HEK-293 (Healthy Embryonic Kidney).

Table 1: Comparative Cytotoxicity of BPEA Derivatives vs. Standard Alternatives

Compound ClassPrimary TargetIC50 (A549)IC50 (DLD-1)IC50 (HEK-293)Comparison vs. Standard Alternatives
BPEA-Pt(II) Complex DNA / ROS2.4 µM5.1 µM12.5 µMSuperior: Outperforms Cisplatin (3.1 µM) in A549 with lower toxicity in HEK-293[4].
BPEA-TASIN Analog EBP (Cholesterol)>50 µM0.03 µM >50 µMSuperior: Unprecedented selectivity for APC-mutant cells compared to generic statins[3].
BPEA-Triazine PDK1 Kinase15.2 µM18.4 µM25.1 µMInferior: Lower potency compared to targeted standards like Erlotinib (0.8 µM).
Cisplatin (Control) DNA Crosslinking3.1 µM4.2 µM2.8 µMBaseline: High off-target toxicity in healthy HEK-293 cells[4].

Data Synthesis Insight: The BPEA scaffold excels when its structural geometry is exploited for highly specific hydrophobic pockets (like EBP in DLD-1 cells)[2] or when used to tune the electronic properties of heavy metals (Pt complexes)[4]. It is less optimal for generic kinase inhibition.

Self-Validating Experimental Methodologies

When screening BPEA derivatives, standard MTT assays are fundamentally flawed. Why? MTT reduction relies on NAD(P)H flux and mitochondrial oxidoreductase activity. Because BPEA-TASIN derivatives inhibit cholesterol biosynthesis[2], they alter lipid raft formation and mitochondrial membrane dynamics, which can artificially suppress MTT reduction even in viable cells.

To ensure scientific integrity, we utilize a self-validating, ATP-based luminescence protocol multiplexed with an orthogonal apoptosis marker.

Step-by-Step Cytotoxicity Workflow
  • Cell Seeding: Seed A549, DLD-1, and HEK-293 cells at 3,000 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10 mM stock of the BPEA derivative in DMSO. Perform a 10-point serial dilution (0.01 µM to 100 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Expose cells to the compounds for 72 hours.

  • Primary Viability Readout (CellTiter-Glo): Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Measure luminescence. Causality: ATP quantification provides a metabolic-independent measure of absolute cell number.

  • Orthogonal Validation (Caspase-3/7): In a parallel plate, apply a fluorogenic Caspase-3/7 substrate. Causality: This confirms that the drop in ATP is driven by genuine apoptosis (as seen in TASIN and Pt(II) mechanisms) rather than mere cytostasis or metabolic collapse.

Protocol S1 Cell Seeding (96-well plate) S2 Compound Dosing (0.01-100 µM) S1->S2 S3 Incubation (72h, 37°C) S2->S3 S4 CellTiter-Glo (ATP Luminescence) S3->S4 S5 Caspase-3/7 (Orthogonal Check) S4->S5

Self-validating workflow for cytotoxicity profiling using ATP and Caspase-3/7.

References

  • Title: Brief Research on the Biophysical Study and Anticancer Behavior of Pt(II)
  • Title: Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)
  • Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)
  • Title: 2-(5-bromopyridin-3-yl)

Sources

Structural Elucidation of 2-(5-Bromo-pyridin-3-YL)-ethylamine: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the unambiguous characterization of small molecule building blocks is a critical quality control step before downstream synthesis or biological assaying. 2-(5-Bromo-pyridin-3-YL)-ethylamine (CAS: 39741-47-4) presents a unique analytical challenge: it features a rigid, electron-deficient bromopyridine core coupled with a highly flexible ethylamine side chain.

This guide provides an objective, head-to-head comparison of the two premier analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography .

Workflow mol 2-(5-Bromo-pyridin-3-YL)-ethylamine (Target Molecule) nmr_branch NMR Spectroscopy (Solution State Dynamics) mol->nmr_branch xray_branch X-ray Crystallography (Solid State 3D Structure) mol->xray_branch nmr_prep Sample Prep: Dissolve in DMSO-d6 + TMS nmr_branch->nmr_prep xray_prep Sample Prep: Crystallize as HCl Salt xray_branch->xray_prep nmr_acq Data Acquisition: 1D & 2D Pulse Sequences nmr_prep->nmr_acq xray_acq Data Acquisition: X-ray Diffraction (100 K) xray_prep->xray_acq validation Comprehensive Structural Validation nmr_acq->validation xray_acq->validation

Workflow comparing NMR and X-ray crystallography for small molecule structural validation.

Solution-State Dynamics via NMR Spectroscopy

1 is the frontline tool for small molecule characterization, offering rapid verification of atomic connectivity and solution-state conformational dynamics[1]. For 2-(5-Bromo-pyridin-3-YL)-ethylamine, NMR is essential for observing the time-averaged behavior of the flexible ethylamine linker and the distinct electronic environment created by the heavy bromine atom.

Causality in Experimental Design

The bromine atom at the C5 position acts as a strong electron-withdrawing group. In a 1H NMR spectrum, this deshields the adjacent pyridine protons (H4 and H6), pushing them downfield. Because the three pyridine protons (H2, H4, H6) are meta to one another, they will exhibit small J-couplings (typically 1.5–2.5 Hz). To accurately assign these overlapping signals, 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are required to trace the carbon-proton backbone[2].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d6. Validation Check: Include 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The TMS peak must lock exactly at 0.00 ppm to validate the chemical shift scale.

  • Tuning and Shimming: Tune the probe to 1H and 13C frequencies. Shim the magnetic field until the TMS peak linewidth at half-height is < 1.0 Hz, ensuring high magnetic homogeneity.

  • 1D Acquisition: Acquire a 1H spectrum (16 scans) and a 13C spectrum (1024 scans).

  • 2D Acquisition: If 1D signals overlap, trigger the HSQC and HMBC pulse sequences to map direct and long-range C-H couplings.

Expected Quantitative Data (NMR)
NucleusPositionExpected Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)Integration
1H Pyridine C6-H~8.50Doublet (J ≈ 2.0)1H
1H Pyridine C2-H~8.40Doublet (J ≈ 2.0)1H
1H Pyridine C4-H~7.90Triplet (J ≈ 2.0)1H
1H -CH2-NH2~2.90Triplet (J ≈ 7.0)2H
1H Ar-CH2-~2.70Triplet (J ≈ 7.0)2H
1H -NH2~1.50 - 2.00Broad Singlet2H
13C Pyridine Carbons120.0 - 150.05 distinct carbon signalsN/A
13C Aliphatic Carbons35.0 - 45.02 distinct carbon signalsN/A

Solid-State Conformation via X-ray Crystallography

While NMR provides connectivity,3 is the gold standard for determining the unambiguous 3D spatial arrangement of atoms at atomic resolution[3].

Causality in Experimental Design

The free base of 2-(5-Bromo-pyridin-3-YL)-ethylamine has a low molecular weight (~201 g/mol ) and a highly flexible side chain, making it prone to forming an oil or a poorly diffracting solid. To overcome this, the protocol requires synthesizing the 4[4]. The introduction of ionic bonds significantly increases the lattice energy, facilitating the growth of highly ordered single crystals. Furthermore, the presence of the heavy Bromine atom (Z=35) provides strong anomalous scattering, which is highly advantageous for solving the crystallographic phase problem[5].

Self-Validating Crystallography Protocol
  • Crystallization: Dissolve the free base in ethanol and add 2.0 equivalents of HCl in diethyl ether. Isolate the dihydrochloride salt and recrystallize via slow vapor diffusion (methanol/diethyl ether) until crystals of at least 20 µm are formed[5].

  • Mounting: Select a single, optically clear crystal under a polarized microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K cryostream. Validation Check: Low temperature minimizes atomic thermal ellipsoids, ensuring high-resolution diffraction data.

  • Data Collection: Irradiate the crystal using a Mo Kα (λ = 0.71073 Å) source. Validation Check: Run a preliminary 5-minute scan. If diffraction spots are sharp and extend beyond 0.8 Å resolution, proceed with the full 360° data collection.

  • Integration & Refinement: Integrate the data and apply an empirical absorption correction (mandatory due to Bromine's high X-ray absorption). Solve the structure using dual-space algorithms and refine against F².

Expected Quantitative Data (X-ray Crystallography)
ParameterExpected Value for Dihydrochloride Salt
Crystal System Monoclinic or Triclinic (typical for salts)
Space Group P2₁/c or P-1
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
R1 (Final Refinement) < 0.05 (Validates a highly accurate model)
Goodness-of-Fit (GoF) ~ 1.000 to 1.050
Key Structural Feature Hydrogen bonding network between Cl⁻ ions and the -NH3⁺ / Pyridinium-H⁺ groups.

Head-to-Head Comparison

FeatureNMR SpectroscopyX-ray Crystallography
Primary Output Solution-state connectivity & dynamicsUnambiguous solid-state 3D conformation
Sample State Liquid (Dissolved in deuterated solvent)Solid (Single crystal > 20 µm required)
Sample Recovery 100% Non-destructive (easy recovery)Non-destructive, but crystal is often consumed/altered by mounting
Timeframe Minutes to HoursDays to Weeks (Crystallization is the bottleneck)
Handling of Flexibility Shows time-averaged signals of the ethylamine chainFreezes the ethylamine chain into a single conformation (or shows disorder)
Stereochemistry Requires chiral derivatization or shift reagentsAbsolute configuration directly determined via Bromine anomalous dispersion

Conclusion

For the routine identification and purity analysis of 2-(5-Bromo-pyridin-3-YL)-ethylamine, NMR spectroscopy is the most efficient and practical choice. However, if the molecule is being utilized as a rigid pharmacophore in structure-based drug design, or if absolute confirmation of its spatial geometry and hydrogen-bonding capabilities is required, X-ray crystallography of its dihydrochloride salt remains the unparalleled gold standard. In modern drug development, these techniques are not mutually exclusive but function as a highly synergistic, self-validating analytical pipeline.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(5-Bromo-pyridin-3-YL)-ethylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 2-(5-Bromo-pyridin-3-YL)-ethylamine presents as a key building block. Its structural motifs, a brominated pyridine ring coupled with an ethylamine side chain, are prevalent in a range of biologically active molecules. However, the inherent reactivity and potential hazards associated with such compounds necessitate a robust and well-informed approach to laboratory safety.

This guide provides essential, immediate safety and logistical information for the handling of 2-(5-Bromo-pyridin-3-YL)-ethylamine. By moving beyond a simple checklist and delving into the rationale behind each safety measure, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of proactive risk mitigation and scientific integrity.

Understanding the Hazard Profile

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of Personal Protective Equipment (PPE) are paramount to ensuring personal safety when handling 2-(5-Bromo-pyridin-3-YL)-ethylamine. The following table outlines the minimum required PPE, with explanations grounded in the potential hazards of the compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesMandatory to protect against accidental splashes. Given the potential for eye irritation from similar compounds, this is a critical safety measure.[5][6]
Face ShieldTo be worn over safety glasses or goggles during procedures with a heightened risk of splashing or vigorous reaction, such as when transferring large quantities or working with the substance under pressure.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[2][8][9] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected.[8][9] For prolonged handling or in situations with a higher risk of direct contact, consider double-gloving.[9]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully fastened to provide a barrier against accidental spills and skin contact.[7] Clothing worn underneath should ideally be made of natural fibers like cotton.[7][8]
Foot Protection Closed-Toe ShoesShoes that completely cover the feet are required to protect against spills and falling objects.[7][9]
Respiratory Protection RespiratorAll handling of 2-(5-Bromo-pyridin-3-YL)-ethylamine should be conducted within a certified chemical fume hood to minimize inhalation of any dust or vapors.[2] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[3][8] The need for respiratory protection should be determined by a formal risk assessment.[8]

Safe Handling Protocol: A Step-by-Step Approach

A methodical and cautious approach to handling 2-(5-Bromo-pyridin-3-YL)-ethylamine is essential. The following protocol outlines the key steps to be followed:

1. Preparation and Pre-Handling:

  • Work Area: Ensure the designated work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.[2]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for integrity.[8][9]

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

2. Handling the Compound:

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any airborne particles. Use spark-proof tools and explosion-proof equipment where necessary.[4][10]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Be mindful of any potential exothermic reactions.

  • Reaction Monitoring: If the compound is used in a chemical reaction, ensure the setup is secure and continuously monitored.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water upon completion of the task and before leaving the laboratory.[9]

Spill Management and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.

1. Evacuation and Notification:

  • Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne exposure.

  • Notify the appropriate laboratory safety personnel.

2. Spill Containment and Cleanup:

  • For small spills, and only if you are trained and equipped to do so, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Avoid raising dust.[4]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][10]

  • Do not allow the chemical to enter drains or waterways.[4][11]

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Below is a diagram illustrating the logical workflow for responding to a chemical spill of 2-(5-Bromo-pyridin-3-YL)-ethylamine.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill Small, Controllable Spill? Assess->SmallSpill Evacuate Evacuate Area & Alert Others Notify Notify Lab Safety Personnel Evacuate->Notify EmergencyResponse Await Emergency Response Team Notify->EmergencyResponse Cleanup Contain & Clean Up Spill (Trained Personnel Only) SmallSpill->Cleanup Yes LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No WasteDisposal Dispose of Contaminated Materials as Hazardous Waste Cleanup->WasteDisposal LargeSpill->Evacuate

Caption: Workflow for Chemical Spill Response.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 2-(5-Bromo-pyridin-3-YL)-ethylamine and any contaminated materials is a critical aspect of responsible chemical management. All waste must be treated as hazardous waste.[9]

Waste Segregation and Labeling:

  • Collect all waste, including the chemical itself, contaminated PPE, and cleanup materials, in a designated and clearly labeled hazardous waste container.[12]

  • The container must be compatible with the waste and kept securely closed except when adding waste.[4][12]

  • Label the container with "Hazardous Waste" and the full chemical name: "2-(5-Bromo-pyridin-3-YL)-ethylamine".[12]

Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[11]

  • Do not dispose of this chemical down the drain or in regular trash.[11]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 2-(5-Bromo-pyridin-3-YL)-ethylamine, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Sigma-Aldrich. (2025, October 14). SAFETY DATA SHEET for 2-(5-Bromo-pyridin-3-YL)-ethylamine.
  • BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. Flame Resistant PPE.
  • NextSDS. 2-(5-BROMO-2-PYRIDIN-4-YL-1H-INDOL-3-YL)-ETHYLAMINE HYDROCHLORIDE.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
  • Dräger. Gas Detectors & PPE for Pyridine.
  • Anichem. 2-(5-Bromo-pyridin-3-yl)-ethylamine In Stock.
  • ECHEMI. 2-BroMo-5-ethylpyridine SDS, 19842-08-1 Safety Data Sheets.
  • Merck Millipore. SAFETY DATA SHEET.
  • MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for 3-Bromopyridine.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET for 2-Amino-3,5-dibromopyridine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 2-Amino-5-bromo-3-nitropyridine.
  • Tokyo Chemical Industry. (2025, October 30). SAFETY DATA SHEET for 2-(3-Bromophenyl)ethylamine.
  • BLD Pharmatech. SAFETY DATA SHEET for 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-3-bromo-5-chloropyridine.
  • Google Patents. US20130006032A1 - Process for reducing the bromine index of a hydrocarbon.
  • National Center for Biotechnology Information. Bromine contamination and risk management in terrestrial and aquatic ecosystems.
  • Google Patents. US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Organic Chemistry Portal. Bromination of Deactivated Aromatics: A Simple and Efficient Method.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-pyridin-3-YL)-ethylamine
Reactant of Route 2
2-(5-Bromo-pyridin-3-YL)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.